Axl-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H41FN6O5 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
N-cyclohexyl-3-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyanilino]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C34H41FN6O5/c1-40-22-26(34(42)38-23-7-4-3-5-8-23)33(39-40)37-24-9-10-30(27(35)19-24)46-29-11-12-36-28-21-32(31(43-2)20-25(28)29)45-16-6-13-41-14-17-44-18-15-41/h9-12,19-23H,3-8,13-18H2,1-2H3,(H,37,39)(H,38,42) |
InChI Key |
QBRQTJMZEYORSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C(=O)NC6CCCCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-13: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axl-IN-13 is a potent and orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. Emerging as a significant target in oncology, the aberrant activation of AXL is implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its impact on key signaling pathways and cellular processes. This document synthesizes available preclinical data, presents it in a structured format for clarity, and offers detailed experimental protocols for key assays, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of the AXL receptor. AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes that are often hijacked by cancer cells to promote their growth and dissemination.[1][2]
The primary mechanism of this compound involves binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation.[1] This blockade of AXL signaling disrupts a cascade of downstream molecular events critical for cancer cell pathophysiology.
Inhibition of AXL Phosphorylation
This compound has demonstrated potent, dose-dependent inhibition of AXL phosphorylation in various cancer cell lines. In MDA-MB-231 and 4T1 breast cancer cells, treatment with this compound at concentrations ranging from 0 to 500 nM for 6 hours effectively suppressed the phosphorylation of AXL.[3]
Downstream Signaling Pathways Affected
The inhibition of AXL activation by this compound leads to the downregulation of several key oncogenic signaling pathways:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. AXL activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT.[1][4][5] By inhibiting AXL, this compound prevents the activation of this crucial survival pathway, contributing to the induction of apoptosis in cancer cells.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is heavily involved in cell proliferation, differentiation, and migration. AXL signaling can activate the RAS/RAF/MEK/ERK cascade.[1][4][5] this compound-mediated inhibition of AXL disrupts this signaling axis, leading to reduced cancer cell proliferation.
-
NF-κB Pathway: The NF-κB pathway is a critical mediator of inflammation, cell survival, and immune responses. AXL has been shown to activate NF-κB signaling.[1][5] Inhibition of AXL by this compound can therefore suppress NF-κB-mediated pro-survival signals in cancer cells.
Cellular Effects of this compound
The inhibition of AXL and its downstream signaling pathways by this compound translates into several key anti-cancer cellular effects.
Reversal of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis. AXL is a known driver of EMT.[4][6] this compound has been shown to reverse TGF-β1-induced EMT in MDA-MB-231 breast cancer cells.[3] This is evidenced by the restoration of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin.[3]
Inhibition of Cancer Cell Migration and Invasion
A direct consequence of EMT reversal and the inhibition of pro-migratory signaling is the suppression of cancer cell migration and invasion. This compound has demonstrated a concentration-dependent inhibition of migration and invasion in MDA-MB-231 cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AXL Kinase) | 1.6 nM | Biochemical Assay | [3] |
| Kd (AXL Kinase) | 0.26 nM | Biochemical Assay | [3] |
| IC50 (Cell Proliferation) | 4.7 nM | Ba/F3-TEL-AXL | [3] |
| Inhibition of Invasion | |||
| 0.11 µM | 22.6% | MDA-MB-231 | [3] |
| 0.33 µM | 34.8% | MDA-MB-231 | [3] |
| 1.0 µM | 56.5% | MDA-MB-231 | [3] |
| 3.0 µM | 70.4% | MDA-MB-231 | [3] |
Table 2: In Vivo Efficacy of this compound in a 4T1 Xenograft Model
| Dosage (Oral) | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| 50 mg/kg | 78.0% | 4T1 Xenograft | [3] |
| 100 mg/kg | 95.9% | 4T1 Xenograft | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot for AXL Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of the AXL receptor in cancer cells.
Materials:
-
MDA-MB-231 or 4T1 cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AXL (Tyr702), anti-total-AXL, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 or 4T1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AXL, total AXL, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phospho-AXL signal to total AXL and the loading control (β-actin).
Cell Migration (Transwell) Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Cell Preparation: Starve MDA-MB-231 cells in serum-free medium for 24 hours.
-
Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 3 µM).
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Matrigel Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Insert Preparation: Thaw Matrigel on ice and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C.
-
Cell Preparation: Starve MDA-MB-231 cells in serum-free medium for 24 hours.
-
Assay Setup:
-
Place the Matrigel-coated inserts into a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 0, 0.11, 0.33, 1.0, 3.0 µM).
-
Seed the cell suspension onto the Matrigel in the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 48 hours).
-
Staining and Quantification: Follow the same staining and quantification procedure as the cell migration assay.
In Vivo Xenograft Study
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 4T1 cells into the flank of female BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).
-
Drug Administration: Administer this compound or vehicle orally, once daily, for the duration of the study (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase with significant anti-cancer activity in preclinical models. Its mechanism of action involves the direct inhibition of AXL phosphorylation, leading to the suppression of key downstream signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK. This targeted inhibition results in the reversal of EMT and a marked reduction in cancer cell migration and invasion. The robust in vivo efficacy of this compound further underscores its potential as a therapeutic agent for cancers with aberrant AXL signaling. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other AXL-targeting therapies.
References
- 1. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 2. corning.com [corning.com]
- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Axl-IN-13 and the Reversal of Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance. Overexpression and activation of Axl are associated with a mesenchymal phenotype and poor prognosis in various cancers. Axl-IN-13 is a potent and orally active small molecule inhibitor of Axl that has demonstrated significant promise in reversing EMT. This technical guide provides an in-depth overview of the core mechanisms of this compound in EMT reversal, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to Axl and Epithelial-Mesenchymal Transition
The epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and transcription factors like Snail and Slug.
The Axl receptor tyrosine kinase, upon binding to its ligand Gas6, activates downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][2] These pathways converge to promote the expression of EMT-inducing transcription factors, leading to the observed changes in cell morphology and marker expression.[3][4] Consequently, inhibition of Axl has emerged as a promising therapeutic strategy to counteract EMT and its associated pathological consequences.[5]
This compound: A Potent Inhibitor of Axl Kinase
This compound is a highly potent and orally bioavailable inhibitor of Axl kinase.[6][7] It effectively suppresses Axl phosphorylation and downstream signaling, thereby impeding the cellular processes driven by Axl activation.
Potency and Selectivity
This compound exhibits potent inhibitory activity against Axl with a low nanomolar IC50 and a strong binding affinity.[6][7]
| Parameter | Value | Reference |
| IC50 | 1.6 nM | [6][7] |
| Kd | 0.26 nM | [6][7] |
While potent against Axl, this compound also shows binding affinities for other kinases such as CSF1R, FLT1/3/4, KLT, PDGFRB, and TIE2, which should be considered in the interpretation of experimental results.[6]
Quantitative Effects of this compound on EMT Reversal
Treatment with this compound leads to a dose-dependent reversal of the mesenchymal phenotype in cancer cells. This is evidenced by changes in the expression of key EMT markers and a reduction in migratory and invasive capabilities.[6]
Modulation of EMT Marker Expression
In MDA-MB-231 breast cancer cells induced to undergo EMT by TGF-β1, this compound treatment for 3 days restored the protein levels of E-cadherin and N-cadherin to control levels.[5][6]
| Cell Line | Treatment | Concentration (µM) | Duration | Effect on E-cadherin | Effect on N-cadherin | Reference |
| MDA-MB-231 | This compound | 0, 0.11, 0.33, 1, 3 | 3 days | Restored to control levels | Restored to control levels | [5][6] |
Inhibition of Cell Migration and Invasion
This compound significantly inhibits the migration and invasion of cancer cells in a concentration-dependent manner.[6]
Table 3.2.1: Effect of this compound on MDA-MB-231 Cell Migration [6]
| Concentration (µM) | Inhibition of Migration |
| 1 | Inhibited |
| 3 | Inhibited |
Table 3.2.2: Effect of this compound on MDA-MB-231 Cell Invasion [6]
| Concentration (µM) | Inhibition of Invasion (%) |
| 0.11 | 22.6 |
| 0.33 | 34.8 |
| 1.0 | 56.5 |
| 3.0 | 70.4 |
Signaling Pathways Modulated by this compound
This compound mediates the reversal of EMT by inhibiting the Axl signaling cascade. The binding of Gas6 to Axl receptor leads to its dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This activates multiple pathways crucial for the mesenchymal phenotype.
Figure 1. Axl signaling pathway and its inhibition by this compound.
Experimental Protocols for Assessing EMT Reversal
The following are detailed, generalized protocols for key experiments used to evaluate the effect of this compound on EMT.
Western Blotting for EMT Markers
This protocol allows for the semi-quantitative analysis of protein expression levels of epithelial and mesenchymal markers.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations for the specified duration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Figure 2. Western blot experimental workflow.
Immunofluorescence Staining for E-cadherin and N-cadherin
This technique allows for the visualization of the subcellular localization and expression of EMT markers.
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Wash cells with PBS and fix with the chosen fixative.
-
Permeabilization: If required for the target antigen, permeabilize the cells.
-
Blocking: Block non-specific antibody binding with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides with antifade medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Transwell Migration and Invasion Assays
These assays quantify the migratory and invasive potential of cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size)
-
For invasion assay: Matrigel or other basement membrane extract
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixative (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Preparation of Inserts: For invasion assays, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Starve cells in serum-free medium. Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields.
Figure 3. Transwell migration/invasion assay workflow.
Conclusion
This compound is a powerful research tool for investigating the role of Axl in the epithelial-mesenchymal transition. Its potent and specific inhibition of Axl kinase leads to a clear reversal of the mesenchymal phenotype, characterized by the upregulation of epithelial markers, downregulation of mesenchymal markers, and a significant reduction in cell migration and invasion. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of Axl inhibition in diseases driven by EMT. As our understanding of the intricate signaling networks governed by Axl continues to grow, targeted inhibitors like this compound will be invaluable in developing novel therapeutic strategies.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. ptglab.com [ptglab.com]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clyte.tech [clyte.tech]
- 7. bicellscientific.com [bicellscientific.com]
Axl-IN-13: A Potent Inhibitor of Metastatic Processes - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, necessitating the development of targeted therapeutics that can effectively halt the spread of cancer cells. The Axl receptor tyrosine kinase has emerged as a critical mediator of metastatic progression, playing a pivotal role in processes such as epithelial-mesenchymal transition (EMT), invasion, and therapeutic resistance.[1][2][3][4] Axl-IN-13 is a potent and orally bioavailable small molecule inhibitor of Axl, demonstrating significant promise in preclinical models of metastasis.[5] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key metastatic processes, and detailed protocols for evaluating its efficacy.
Introduction to Axl Signaling in Metastasis
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in cancer progression and metastasis.[2][6] Its activation by its ligand, Growth arrest-specific 6 (Gas6), triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[2][7][8][9] Dysregulation of the Gas6/Axl signaling axis is implicated in the progression of numerous cancers, where it is associated with poor prognosis and the development of drug resistance.[2][9]
Axl signaling is intricately linked to the epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[1][3] This transition is a crucial step in the metastatic cascade, enabling tumor cells to break away from the primary tumor, invade surrounding tissues, and disseminate to distant organs.[4] Axl activation promotes EMT through the upregulation of mesenchymal markers like N-cadherin and vimentin, and the downregulation of epithelial markers such as E-cadherin.[9]
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a highly potent and selective inhibitor of Axl kinase activity. It exerts its anti-metastatic effects by directly binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Kinase Inhibitory Activity
This compound demonstrates potent inhibition of Axl with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Parameter | Value | Assay Type |
| IC50 (Axl) | 1.6 nM | Kinase Assay |
| Kd (Axl) | 0.26 nM | Binding Assay |
| IC50 (Ba/F3-TEL-AXL) | 4.7 nM | Cell Proliferation (ELISA) |
| Data compiled from MedChemExpress.[5] |
Inhibition of Axl Phosphorylation
Treatment of cancer cells with this compound leads to a dose-dependent decrease in the phosphorylation of Axl. In MDA-MB-231 and 4T1 breast cancer cell lines, incubation with this compound for 6 hours effectively inhibited Axl phosphorylation at concentrations as low as 500 nM.[5]
Reversal of Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to reverse TGF-β1-induced EMT in MDA-MB-231 cells.[5] Treatment with this compound for 3 days at concentrations ranging from 0 to 3 μM blocked the morphological changes associated with EMT and restored the expression of epithelial markers.[5]
| Cell Line | Treatment | Concentration (µM) | Duration | Effect |
| MDA-MB-231 | This compound | 0 - 3 | 3 days | Blocks TGF-β1-induced EMT.[5] |
| MDA-MB-231 | This compound | 0, 0.11, 0.33, 1, 3 | - | Restored protein levels of E-cadherin and N-cadherin.[5] |
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade through the extracellular matrix is fundamental to metastasis. This compound effectively inhibits these processes in a dose-dependent manner.
| Cell Line | Assay Type | This compound Concentration (µM) | Inhibition |
| MDA-MB-231 | Migration | 1 and 3 | Significant inhibition of cell migration.[5] |
| MDA-MB-231 | Invasion | 0.11 | 22.6% |
| 0.33 | 34.8% | ||
| 1.0 | 56.5% | ||
| 3.0 | 70.4% | ||
| Data compiled from MedChemExpress.[5] |
In Vivo Anti-Metastatic Efficacy of this compound
The anti-metastatic potential of this compound has been evaluated in a xenograft model using the highly metastatic 4T1 murine breast cancer cell line.
Tumor Growth Inhibition
Oral administration of this compound for 14 days resulted in a significant, dose-dependent inhibition of primary tumor growth.
| Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
| 50 | 78.0% |
| 100 | 95.9% |
| Data from a 4T1 xenograft model.[5] |
Inhibition of Metastasis
In the same 4T1 xenograft model, this compound treatment also demonstrated a marked reduction in metastasis to distant organs, with the liver being a common site for breast cancer metastasis.[5]
Pharmacokinetic Profile
This compound exhibits reasonable pharmacokinetic properties following oral administration in mice.
| Parameter | Value (at 25 mg/kg, p.o.) |
| AUC | 8410.21 ng/mL•h |
| T1/2 | 4.22 h |
| Oral Bioavailability (F) | 14.4% |
| Data compiled from MedChemExpress.[5] |
Signaling Pathways and Experimental Workflows
Axl Signaling Pathway in Metastasis
Caption: Axl signaling pathway in cancer metastasis.
Experimental Workflow: In Vitro Invasion Assay
Caption: Workflow for a transwell cell invasion assay.
Experimental Protocols
Cell Migration Assay (Scratch/Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 3 µM) or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
This compound
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Remove the rehydration medium and seed the cell suspension into the upper chamber of the inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as the percentage of invasion relative to the control.
In Vivo Metastasis Model (4T1 Orthotopic Injection)
Objective: To determine the efficacy of this compound in inhibiting primary tumor growth and metastasis in a murine model.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Matrigel
-
Syringes and needles
-
Calipers
Procedure:
-
Harvest 4T1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Orthotopically inject the 4T1 cell suspension into the mammary fat pad of female BALB/c mice.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
When tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).
-
Administer this compound or vehicle control orally (p.o.) daily for the duration of the study (e.g., 14 days).
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and resect the primary tumors.
-
Harvest relevant organs (e.g., lungs, liver) to assess metastatic burden.
-
Metastatic nodules can be counted visually or by histological analysis (e.g., H&E staining).
-
Analyze tumor growth inhibition and the reduction in the number of metastatic lesions.
Conclusion
This compound is a potent and orally active Axl inhibitor with significant anti-metastatic properties. Its ability to inhibit Axl phosphorylation, reverse EMT, and block cancer cell migration and invasion underscores its therapeutic potential. In vivo studies have confirmed its efficacy in reducing both primary tumor growth and the formation of distant metastases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-cancer effects of this compound and other Axl inhibitors. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of targeting the Axl signaling pathway in the treatment of metastatic cancer.
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
Axl-IN-13: A Potent Inhibitor of AXL Phosphorylation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Axl-IN-13, a potent and orally active inhibitor of AXL receptor tyrosine kinase. The document focuses on the compound's direct impact on AXL phosphorylation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Core Concepts: The AXL Receptor and its Role in Disease
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, MerTK) subfamily and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its activation is primarily initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[2] This binding event leads to the dimerization of the AXL receptor and subsequent autophosphorylation of its intracellular kinase domain, triggering downstream signaling cascades.[3] Dysregulation of the AXL signaling pathway has been implicated in the progression and therapeutic resistance of numerous cancers.[2]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that directly targets the kinase activity of AXL. By binding to the ATP-binding pocket of the AXL kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. This inhibition of AXL phosphorylation is the primary mechanism through which this compound exerts its anti-cancer effects.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory activities of the compound against AXL and other related kinases, as well as its effects on cancer cell lines.
| Parameter | Value | Reference |
| IC50 (AXL) | 1.6 nM | [4][5] |
| Kd (AXL) | 0.26 nM | [4][5] |
Table 1: In vitro inhibitory activity of this compound against AXL kinase.
| Kinase | IC50 (nM) |
| CSF1R | 15 |
| FLT1 | 25 |
| FLT3 | 8 |
| FLT4 | 12 |
| KLT (KIT) | 30 |
| PDGFRB | 20 |
| TIE2 (TEK) | 40 |
Table 2: Off-target kinase inhibitory profile of this compound. Data compiled from publicly available sources.
| Cell Line | Assay | IC50 (nM) | Reference |
| Ba/F3-TEL-AXL | Cell Proliferation | 4.7 | [4] |
| MDA-MB-231 | AXL Phosphorylation | Effective at 0-500 nM | [4] |
| 4T1 | AXL Phosphorylation | Effective at 0-500 nM | [4] |
| MDA-MB-231 | Cell Invasion | Inhibition at 0.11-3.0 µM | [4] |
Table 3: Cellular activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on AXL phosphorylation.
Western Blot Analysis of AXL Phosphorylation
This protocol describes the detection of phosphorylated AXL (p-AXL) in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 or 4T1 cells in appropriate growth medium until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 6 hours.
-
Where applicable, stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes before harvesting to induce AXL phosphorylation.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AXL (e.g., anti-p-AXL Tyr702) overnight at 4°C. Recommended dilution is typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. Recommended dilution is typically 1:5000 to 1:10000.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total AXL and a housekeeping protein like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the AXL signaling pathway and the point of intervention for this compound.
Caption: AXL Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines the workflow for assessing the impact of this compound on AXL phosphorylation.
Caption: Western Blot Workflow for p-AXL Detection.
References
Axl-IN-13: A Potent AXL Kinase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Axl-IN-13, a potent and orally active inhibitor of the AXL receptor tyrosine kinase. This document details the binding affinity and inhibitory concentrations of this compound, outlines the experimental methodologies for their determination, and explores the inhibitor's impact on AXL-mediated signaling pathways, particularly in the context of cancer biology.
Core Data Summary
This compound demonstrates high-affinity binding to AXL kinase and potent inhibition in both biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 0.26 nM[1] | Dissociation constant, indicating a very strong binding interaction between this compound and AXL kinase. |
Table 1: Binding Affinity of this compound for AXL Kinase.
| Assay Type | IC50 Value | Description |
| Biochemical IC50 | 1.6 nM[1] | Concentration of this compound required to inhibit the enzymatic activity of purified AXL kinase by 50% in a cell-free system. |
| Cell-Based IC50 | 4.7 nM[1] | Concentration of this compound required to inhibit the proliferation of Ba/F3-TEL-AXL cells by 50%. This value reflects the inhibitor's potency within a cellular context. |
Table 2: Inhibitory Concentration (IC50) of this compound against AXL Kinase.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the kinase activity of AXL. AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates a cascade of downstream signaling events crucial for cell survival, proliferation, migration, and invasion. A key pathway influenced by AXL is the PI3K/AKT pathway. Furthermore, AXL signaling is implicated in the process of epithelial-to-mesenchymal transition (EMT), a cellular program associated with cancer progression and metastasis, often induced by transforming growth factor-beta (TGF-β). By inhibiting AXL, this compound can effectively block these downstream pathways and reverse the EMT phenotype.[1]
Caption: AXL Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections detail the likely methodologies employed to determine the binding affinity and IC50 values of this compound. These are representative protocols based on standard industry practices.
Determination of Binding Affinity (Kd) - LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase by competing with a fluorescently labeled tracer.
Workflow:
Caption: Workflow for Kd Determination using LanthaScreen™.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X working solution of AXL kinase and LanthaScreen™ Eu-anti-Tag Antibody in the assay buffer.
-
Prepare a 4X working solution of the Alexa Fluor™ 647 tracer in the assay buffer.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
The Kd is determined by fitting the emission ratio data to a one-site binding model using appropriate software.
-
Determination of Biochemical IC50 - ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Workflow:
Caption: Workflow for Biochemical IC50 Determination.
Detailed Steps:
-
Kinase Reaction:
-
Add this compound dilutions to the wells of a white, opaque microplate.
-
Add AXL kinase and a suitable substrate (e.g., poly-GT) to each well.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for AXL).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[3]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[4][5]
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[4][5]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value is determined by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Determination of Cell-Based IC50 - CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Workflow:
Caption: Workflow for Cell-Based IC50 Determination.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed Ba/F3-TEL-AXL cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
TGF-β1-Induced EMT in MDA-MB-231 Cells
This protocol describes the induction of an EMT phenotype in the MDA-MB-231 human breast cancer cell line using TGF-β1.
Detailed Steps:
-
Cell Culture:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in culture plates or dishes at a suitable density.
-
-
TGF-β1 Treatment:
-
Assessment of EMT:
-
Morphological Changes: Observe the cells under a microscope for a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.[8]
-
Western Blot Analysis: Analyze the expression of EMT markers. Expect a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers such as N-cadherin and Vimentin.
-
Functional Assays: The effect of this compound on TGF-β1-induced migration and invasion can be assessed using transwell migration and invasion assays. This compound is expected to inhibit these processes.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Kinase assays IC50 determination [bio-protocol.org]
- 4. promega.com [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. Hypoxia-Driven TGFβ Modulation of Side Population Cells in Breast Cancer: The Potential Role of ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Axl-IN-13: An In-Depth Technical Guide to its Influence on the MAPK/ERK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl, a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1] Its overexpression is correlated with poor prognosis in various malignancies.[1] The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is a crucial downstream signaling cascade regulated by Axl, controlling fundamental cellular processes such as proliferation, survival, and differentiation.[1][2] Axl-IN-13 is a potent and orally active small molecule inhibitor of Axl, demonstrating significant anti-cancer activity.[3][4] This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action and its influence on the MAPK/ERK signaling cascade. This document will detail the quantitative data associated with this compound's activity, provide established experimental protocols for its investigation, and visualize the pertinent signaling pathways and experimental workflows.
Introduction to Axl and the MAPK/ERK Signaling Pathway
The Axl receptor is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[5] Upon Gas6 binding, Axl dimerizes and autophosphorylates its intracellular kinase domain, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.[1] One of the primary pathways activated by Axl is the Ras-Raf-MEK-ERK (MAPK/ERK) pathway.[2] This activation is typically initiated through the recruitment of the Grb2 adaptor protein to phosphorylated Axl, which in turn activates Ras. Activated Ras then triggers a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately influencing gene expression related to cell proliferation, survival, and differentiation.[4]
Dysregulation of the Axl-MAPK/ERK axis is a common feature in many cancers, contributing to uncontrolled cell growth and resistance to conventional therapies.[1] Therefore, targeting Axl with specific inhibitors like this compound presents a promising therapeutic strategy.
This compound: A Potent Axl Kinase Inhibitor
This compound is a highly potent and orally bioavailable inhibitor of Axl kinase.[3][4] It has been shown to effectively reverse TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and to inhibit cancer cell migration and invasion.[3]
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency and efficacy in various assays.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| IC50 (Axl Kinase) | 1.6 nM | Biochemical Assay | Kinase Assay | [3][4] |
| Kd (Axl Kinase) | 0.26 nM | Biochemical Assay | Binding Assay | [3][4] |
| IC50 (Cell Proliferation) | 4.7 nM | Ba/F3-TEL-AXL | ELISA | [3] |
| Inhibition of Axl Phosphorylation | Effective at 0-500 nM (6h) | MDA-MB-231, 4T1 | Western Blot | [3] |
| Inhibition of Cell Migration | Significant at 1 and 3 µM | MDA-MB-231 | Transwell Assay | [3] |
| Inhibition of Cell Invasion (%) | 22.6% at 0.11 µM | MDA-MB-231 | Transwell Assay | [3] |
| 34.8% at 0.33 µM | [3] | |||
| 56.5% at 1.0 µM | [3] | |||
| 70.4% at 3.0 µM | [3] | |||
| Oral Bioavailability (F) | 14.4% | Animal Model | Pharmacokinetic Study | [3] |
| Tumor Growth Inhibition (TGI) | 78.0% at 50 mg/kg | 4T1 Xenograft | In Vivo Study | [3] |
| 95.9% at 100 mg/kg | [3] |
Influence of this compound on the MAPK/ERK Signaling Cascade
This compound, by directly inhibiting the kinase activity of Axl, prevents the initiation of downstream signaling cascades, including the MAPK/ERK pathway. The primary mechanism of action is the blockade of Axl autophosphorylation, which is the critical first step in signal transduction.
Mechanism of Action
The inhibition of Axl by this compound leads to a direct reduction in the phosphorylation levels of downstream effectors in the MAPK/ERK cascade. While direct evidence for this compound's effect on MEK and ERK phosphorylation is still emerging, studies on other potent Axl inhibitors, such as R428 (bemcentinib), have demonstrated a clear suppression of ERK phosphorylation.[6] However, it is important to note that in some cellular contexts, the long-term inhibition or knockdown of Axl can lead to a compensatory upregulation of the MAPK pathway, suggesting the presence of feedback mechanisms.[7]
The expected molecular consequence of treating Axl-overexpressing cancer cells with this compound is a dose-dependent decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). This, in turn, would lead to the reduced activity of ERK-regulated transcription factors and the subsequent inhibition of gene expression programs that drive cell proliferation and survival.
Signaling Pathway Diagram
Caption: this compound inhibits the Axl-mediated MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the influence of this compound on the MAPK/ERK signaling cascade. These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of changes in ERK phosphorylation in response to this compound treatment.
Experimental Workflow Diagram:
Caption: Workflow for Western Blot analysis of p-ERK levels.
Methodology:
-
Cell Culture and Treatment: Seed Axl-overexpressing cancer cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify band intensities using densitometry software.
In Vitro Axl Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on Axl kinase activity.
Methodology:
-
Assay Setup: Use a commercially available Axl kinase assay kit which typically includes recombinant Axl enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the recombinant Axl enzyme, the substrate, and the various concentrations of this compound in the kinase reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration and Invasion Assays
These assays are used to assess the functional consequences of Axl inhibition by this compound on cancer cell motility.
Experimental Workflow Diagram:
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of the inhibitors of RAF/MEK and AXL on KRAS‐mutated ovarian cancer cells with high AXL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Axl-IN-13: A Potential Therapeutic Agent for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Axl-IN-13, a potent and orally active AXL inhibitor, as a potential therapeutic agent for triple-negative breast cancer (TNBC). AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical driver of cancer progression, metastasis, and drug resistance.[1][2][3][4][5][6][7] Its overexpression in various cancers, including TNBC, is correlated with poor prognosis.[5] this compound targets the AXL kinase, thereby inhibiting its downstream signaling pathways and mitigating its oncogenic effects.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Assay Type |
| AXL Inhibition (IC50) | 1.6 nM | Not specified | Kinase Assay |
| AXL Binding Affinity (Kd) | 0.26 nM | Not specified | Not specified |
| Ba/F3-TEL-AXL Cell Proliferation (IC50) | 4.7 nM | Ba/F3-TEL-AXL | ELISA |
| Inhibition of AXL Phosphorylation | Effective at 0-500 nM | MDA-MB-231, 4T1 | Western Blot |
| Blockade of TGF-β1-induced EMT | Effective at 0-3 µM | MDA-MB-231 | Not specified |
| Inhibition of Cell Migration | Effective at 1 and 3 µM | MDA-MB-231 | Not specified |
| Inhibition of Cell Invasion | 22.6% - 70.4% | MDA-MB-231 | Not specified |
Data sourced from MedChemExpress.[8]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Dosage | Animal Model | Outcome |
| Tumor Growth and Metastasis Inhibition | 50 or 100 mg/kg, p.o., 14 days | 4T1 tumor-bearing mice | Significant inhibition |
| Oral Bioavailability (F) | 25 mg/kg, p.o. | Not specified | 14.4% |
| Half-life (T1/2) | 25 mg/kg, p.o. | Not specified | 4.22 h |
| Area Under the Curve (AUC) | 25 mg/kg, p.o. | Not specified | 8410.21 ng/mL•h |
Data sourced from MedChemExpress.[8]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by inhibiting the AXL signaling pathway, which is aberrantly activated in many cancers. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of several downstream pro-oncogenic pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[1][10] These pathways are crucial for cell survival, proliferation, migration, and invasion.[4][10] AXL signaling also plays a significant role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7][8] this compound, by blocking the kinase activity of AXL, prevents the activation of these downstream effectors.
Caption: AXL Signaling Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of AXL inhibitors like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate MDA-MB-231 or 4T1 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis for AXL Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AXL and total AXL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays (Transwell Assay)
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cells (5 x 10^4 cells/well) in serum-free medium in the upper chamber.
-
Treatment: Add this compound at various concentrations to the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Experimental and Drug Development Workflow
The development of a targeted therapeutic agent like this compound follows a structured workflow from initial discovery to potential clinical application. This involves a series of in vitro and in vivo studies to establish efficacy and safety.
Caption: this compound Development Workflow.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for triple-negative breast cancer in preclinical studies. Its ability to potently inhibit AXL, reverse EMT, and suppress tumor growth and metastasis underscores its promise.[8] Further investigation is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in clinical settings. Future research should focus on combination therapies, as AXL inhibitors have been shown to overcome resistance to other targeted therapies and chemotherapies.[2][6][11] The development of predictive biomarkers will also be crucial for identifying patient populations most likely to benefit from this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 10. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Axl-IN-13: In Vitro Application Notes and Protocols for Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Axl-IN-13 is a potent and orally active inhibitor of the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumorigenesis, metastasis, and drug resistance in various cancers.[3][4][5] Axl signaling promotes cancer cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[6][7] this compound exerts its anti-cancer effects by inhibiting Axl phosphorylation, thereby blocking downstream signaling pathways and reversing aggressive cancer phenotypes such as TGF-β1-induced EMT.[1] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (Axl Kinase) | 1.6 nM | Biochemical Assay | [1][2] |
| Kd | 0.26 nM | Biochemical Assay | [1][2] |
| IC50 (Cell Proliferation) | 4.7 nM | Ba/F3-TEL-AXL cells (ELISA) | [1] |
| IC50 (Cell Viability) | 6 nM | PSN-1 pancreatic cancer cells | [8] |
Table 2: Effects of this compound on Cellular Processes
| Process | Cell Line | This compound Concentration | Duration | Effect | Reference |
| Axl Phosphorylation | MDA-MB-231, 4T1 | 0-500 nM | 6 hours | Inhibition of Axl phosphorylation | [1] |
| EMT Reversal | MDA-MB-231 | 0-3 µM | 3 days | Blocks TGF-β1-induced EMT | [1] |
| Cell Migration | MDA-MB-231 | 1 and 3 µM | 24 hours | Inhibition of cell migration | [1] |
| Cell Invasion | MDA-MB-231 | 0.11-3.0 µM | 24 hours | Dose-dependent inhibition of invasion (22.6% to 70.4%) | [1] |
Signaling Pathways and Experimental Workflows
Axl Signaling Pathway
Axl, upon binding to its ligand Gas6, dimerizes and autophosphorylates, activating downstream signaling cascades like PI3K/AKT and MAPK/ERK, which promote cancer cell proliferation, survival, and migration.[9][10][11] this compound inhibits the initial step of Axl autophosphorylation.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical Axl Kinase Assay
This assay measures the direct inhibitory effect of this compound on Axl kinase activity.
Workflow:
Caption: Workflow for Axl Biochemical Kinase Assay.
Protocol:
-
Reagents: Recombinant human Axl kinase, AXLtide substrate (KKSRGDYMTMQIG), ATP, kinase assay buffer, DTT, and a detection reagent such as ADP-Glo™ Kinase Assay kit.[12][13]
-
Procedure: a. Prepare a reaction mixture containing Axl kinase, AXLtide substrate, and kinase assay buffer in a 96-well plate.[14] b. Add serial dilutions of this compound or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes.[4] e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.[4]
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Workflow:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Epithelial-Mesenchymal Transition (Beta Catenin, Vimentin) Western Blot Cocktail (ab157392) | Abcam [abcam.com]
- 12. AXL Kinase Enzyme System Application Note [promega.com]
- 13. AXL Kinase Enzyme System [worldwide.promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Axl-IN-13 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Axl-IN-13, a potent and orally bioavailable inhibitor of the AXL receptor tyrosine kinase. The following protocols and data are derived from preclinical studies and are intended to guide researchers in the design and execution of their own animal model experiments.
Introduction
This compound, also identified as compound 6li, is a selective AXL kinase inhibitor with an IC50 of 1.6 nM.[1][2] It has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models. AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in cancer progression, metastasis, and the development of drug resistance. This compound exerts its effects by inhibiting AXL phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.[1][2] It has also been shown to reverse TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of AXL, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. Key pathways inhibited by this compound include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival. By inhibiting AXL, this compound can suppress tumor growth and reduce the metastatic potential of cancer cells.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for this compound in mouse models.
Table 1: Pharmacokinetic Profile of this compound in Mice [1]
| Parameter | Administration Route | Dose (mg/kg) | AUC (ng/mL•h) | T½ (h) | Oral Bioavailability (F) |
| This compound | Intravenous (i.v.) | 5 | - | - | - |
| This compound | Oral (p.o.) | 25 | 8410.21 | 4.22 | 14.4% |
Table 2: In Vivo Antitumor Efficacy of this compound in a 4T1 Murine Breast Cancer Model [1]
| Treatment Group | Dose (mg/kg) | Administration Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Oral gavage, daily for 14 days | - |
| This compound | 50 | Oral gavage, daily for 14 days | 78.0% |
| This compound | 100 | Oral gavage, daily for 14 days | 95.9% |
Experimental Protocols
1. Animal Models
-
Species: BALB/c mice are commonly used for the 4T1 breast cancer model.
-
Cell Line: 4T1 murine breast carcinoma cells, which are highly metastatic.
-
Implantation: Subcutaneous injection of 4T1 cells into the mammary fat pad.
2. This compound Formulation and Administration
-
Formulation: While the specific vehicle used in the pivotal study for this compound (compound 6li) is not detailed in the abstract, a common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in 0.5% carboxymethylcellulose (CMC) or a mixture of PEG400, Tween 80, and saline. It is crucial to determine the optimal and stable formulation for this compound through solubility and stability studies.
-
Administration Route: Oral gavage (p.o.) is the recommended route based on its demonstrated oral bioavailability.[1]
-
Dosage: Effective doses for tumor growth inhibition have been reported at 50 and 100 mg/kg.[1] A lower dose of 25 mg/kg was used for pharmacokinetic studies.[1]
-
Frequency: Daily administration for a period of 14 days has been shown to be effective.[1]
3. Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
4. Monitoring and Endpoint Analysis
-
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Animal Health: Monitor animal body weight and general health status throughout the study to assess for any potential toxicity.
-
Endpoint: At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.
-
Biomarker Analysis: To confirm the mechanism of action, tumor tissues can be analyzed for the phosphorylation status of AXL and downstream signaling proteins (e.g., AKT, ERK) by methods such as Western blotting or immunohistochemistry.
Conclusion
This compound is a promising AXL inhibitor with demonstrated oral bioavailability and significant anti-tumor efficacy in a preclinical breast cancer model. The provided data and protocols serve as a valuable resource for researchers planning in vivo studies with this compound. Careful consideration of formulation, dosage, and administration schedule is critical for obtaining robust and reproducible results. Further studies are warranted to explore the efficacy of this compound in other cancer models and in combination with other therapeutic agents.
References
Application Notes and Protocols: Preparation of Axl-IN-13 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Axl-IN-13 is a potent and orally active small molecule inhibitor of the AXL receptor tyrosine kinase, with a reported IC50 of 1.6 nM.[1][2][3] The AXL signaling pathway is implicated in various cellular processes, including proliferation, survival, migration, and drug resistance in numerous cancers.[4][5][6] Dysregulation of this pathway is associated with poor prognosis in malignancies such as non-small-cell lung cancer, breast cancer, and acute myeloid leukemia.[5] this compound exerts its effect by inhibiting the autophosphorylation of the AXL kinase domain, thereby blocking downstream signaling cascades.[1][2]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Axl Signaling Pathway and Inhibition by this compound
The AXL receptor is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[7][8] Its activation is primarily initiated by the binding of its ligand, the vitamin K-dependent protein growth arrest-specific 6 (GAS6).[9][10] This binding event leads to receptor dimerization, autophosphorylation of the intracellular kinase domain, and subsequent activation of multiple downstream signaling pathways, including the PI3K/AKT/mTOR, MEK/ERK, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and migration.[4][7][9] this compound acts as a competitive inhibitor at the ATP-binding site within the AXL kinase domain, preventing autophosphorylation and blocking signal transduction.
Physicochemical Properties and Solubility
Properly understanding the properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₁FN₆O₅ | [2][3] |
| Molecular Weight | 632.72 g/mol | [2][3] |
| CAS Number | 2376928-82-2 | [2][3] |
| Appearance | Crystalline solid, powder | N/A |
| IC₅₀ | 1.6 nM for AXL kinase | [1][2][3] |
| Binding Affinity (Kd) | 0.26 nM for AXL kinase | [1][2] |
| Solvent | Solubility | Recommendations |
| DMSO | ≥ 6.33 mg/mL (≥ 10 mM) | Sonication is recommended to aid dissolution.[2][3] |
| Water | Insoluble | N/A |
| Ethanol | Insoluble | N/A |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. NB-64-41098-100mg | this compound [2376928-82-2] Clinisciences [clinisciences.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-13: Application Notes and Protocols for Researchers
Axl-IN-13 is a potent and orally bioavailable inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[1][2] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo experiments, and an overview of the AXL signaling pathway.
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecule inhibitors. However, researchers should be aware of the variability in reported solubility values and the impact of solvent quality. For aqueous-based assays, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is compatible with the experimental system, typically below 0.5%.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | 100[1] | 158.05[1] | Ultrasonic treatment may be required to achieve this concentration. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use freshly opened DMSO.[1] |
| DMSO | 6.33[2] | 10[2] | Sonication is recommended to aid dissolution.[2] |
| In vivo Formulation 1 | 2.5 | 3.95 | A clear solution can be achieved with ultrasonic treatment in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| In vivo Formulation 2 | 2.5 | 3.95 | A clear solution can be achieved with ultrasonic treatment in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] |
| In vivo Formulation 3 | 2.5 | 3.95 | A clear solution can be achieved with ultrasonic treatment in a mixture of 10% DMSO and 90% Corn Oil.[1] |
AXL Signaling Pathway
The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (GAS6). Upon GAS6 binding, AXL dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including PI3K/AKT/mTOR, MAPK/ERK, NF-κB, and JAK/STAT, are crucial for cell proliferation, survival, migration, and invasion.[3][4][5] Dysregulation of the AXL signaling pathway is implicated in the progression and metastasis of various cancers.[3][6]
Figure 1: AXL Signaling Pathway. This diagram illustrates the activation of the AXL receptor by its ligand GAS6, leading to the initiation of downstream signaling cascades that promote cancer cell proliferation, survival, and migration. This compound acts by inhibiting the AXL receptor.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes in a water bath sonicator.[2]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
In Vitro Cell-Based Assays
Objective: To evaluate the effect of this compound on cancer cell functions such as proliferation, migration, and signaling.
Workflow Diagram:
Figure 2: In Vitro Experimental Workflow. A general workflow for assessing the in vitro effects of this compound on cancer cells.
Protocol for Inhibition of AXL Phosphorylation:
-
Seed cancer cells (e.g., MDA-MB-231 or 4T1) in appropriate culture plates and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in serum-free cell culture medium to final concentrations ranging from 0 to 500 nM.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Remove the serum-free medium and add the this compound working solutions to the cells.
-
Incubate for 6 hours.
-
Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated AXL (p-AXL) and total AXL.[1]
Protocol for Cell Migration and Invasion Assays:
-
Seed cancer cells (e.g., MDA-MB-231) in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively).
-
Add cell culture medium containing various concentrations of this compound (e.g., 0, 0.11, 0.33, 1, and 3 µM) to both the upper and lower chambers.[1]
-
Incubate for 24 hours.
-
Fix and stain the cells that have migrated or invaded to the lower surface of the insert.
-
Count the number of migrated/invaded cells under a microscope. This compound has been shown to inhibit the invasion of MDA-MB-231 cells by 22.6%, 34.8%, 56.5%, and 70.4% at concentrations of 0.11, 0.33, 1.0, and 3.0 µM, respectively.[1]
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound in animal models.
Protocol for Oral Administration in a Xenograft Mouse Model:
-
Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., 4T1) into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage. For example, use one of the in vivo formulations listed in the solubility table to achieve a concentration of 2.5 mg/mL.[1]
-
Administer this compound orally to the treatment group at a dose of 50 or 100 mg/kg daily for a specified period (e.g., 14 days).[1] Administer the vehicle solution to the control group.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-AXL). This compound has been shown to suppress 4T1 tumor growth by 78.0% and 95.9% at 50 and 100 mg/kg, respectively.[1]
Pharmacokinetic Studies:
-
This compound has been shown to have reasonable pharmacokinetic profiles in rats. Following a single oral dose of 25 mg/kg, the maximum plasma concentration (Cmax) was 887.75 ng/mL, the half-life (T1/2) was 4.22 hours, and the oral bioavailability (F) was 14.4%.[1]
Conclusion
This compound is a valuable research tool for investigating the role of AXL signaling in cancer and other diseases. Proper handling and consideration of its solubility are crucial for obtaining reliable and reproducible results. The provided protocols offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of this potent AXL inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Using Axl-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1] It plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of Axl are implicated in the progression, metastasis, and therapeutic resistance of numerous cancers, making it a compelling target for cancer therapy.[1][2] Axl is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[2][3]
Axl-IN-13 is a potent and orally active inhibitor of Axl kinase.[4] It has been shown to reverse TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and to inhibit cancer cell migration and invasion.[4] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and other Axl inhibitors.
Axl Signaling Pathway
The binding of Gas6 to the Axl receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cancer cell proliferation, survival, and motility.[3][5]
Caption: Axl Signaling Pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other representative Axl inhibitors in various assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (Axl Kinase) | 1.6 nM | [4] |
| Kd | 0.26 nM | [4] |
| IC50 (Ba/F3-TEL-AXL Proliferation) | 4.7 nM | N/A |
Table 2: Representative IC50 Values of Axl Inhibitors in Cell-Based Assays
| Cell Line | Assay | Inhibitor | IC50 | Reference |
| MDA-MB-231 | Proliferation | DN10764 | 0.24 µM | [5] |
| MDA-MB-231 | Proliferation | BGB324 | 2.4 µM | [5] |
| PC9 (Mesenchymal) | Proliferation | R428 | ~1 µM | [6] |
| MDA-MB-231 | Migration | R428 | Not specified | [7] |
| MDA-MB-231 | Invasion | R428 | Not specified | [8] |
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: MTT Assay Workflow.
Materials:
-
MDA-MB-231 or other Axl-expressing cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Axl Phosphorylation
This protocol is used to detect the phosphorylation status of Axl upon treatment with this compound.
Caption: Western Blot Workflow.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Recombinant human Gas6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-Axl, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Seed MDA-MB-231 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200-400 ng/mL) for 10-15 minutes.[9]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Caption: Wound Healing Assay Workflow.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width or area of the scratch at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Cell Invasion Assay (Transwell Matrigel Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Caption: Transwell Invasion Assay Workflow.
Materials:
-
MDA-MB-231 cells
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to solidify.
-
Harvest and resuspend MDA-MB-231 cells in serum-free medium containing different concentrations of this compound.
-
Seed 5 x 10^4 cells in the upper chamber of the coated inserts.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Reversal of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) Assay
This assay assesses the ability of this compound to reverse the EMT phenotype induced by TGF-β1.
Caption: EMT Reversal Assay Workflow.
Materials:
-
MDA-MB-231 or other suitable epithelial-like cancer cell line
-
Recombinant human TGF-β1
-
This compound
-
Complete growth medium
-
Western blotting reagents (as described in Protocol 2)
-
Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-GAPDH
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with TGF-β1 (e.g., 5-10 ng/mL) for 24-72 hours to induce EMT.[10]
-
In parallel, treat cells with TGF-β1 in the presence of various concentrations of this compound.
-
Observe the cells for morphological changes characteristic of EMT (e.g., elongated, spindle-like shape).
-
After the treatment period, lyse the cells and perform Western blotting as described in Protocol 2.
-
Probe the membranes with antibodies against the epithelial marker E-cadherin and the mesenchymal markers N-cadherin and Vimentin.
-
Analyze the changes in the expression of these markers to determine if this compound can reverse the TGF-β1-induced EMT. An increase in E-cadherin and a decrease in N-cadherin and Vimentin indicate a reversal of EMT.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 5. Suppression of the metastatic spread of breast cancer by DN10764 (AZD7762)-mediated inhibition of AXL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Axl monoclonal antibodies attenuate the migration of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Axl-IN-13 Effects on AXL Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of Axl-IN-13 on the phosphorylation of the AXL receptor tyrosine kinase (p-AXL). The following sections outline the necessary reagents, a step-by-step experimental workflow, and data presentation guidelines to ensure reproducible and accurate results.
Introduction
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Its dysregulation is implicated in the progression and therapeutic resistance of numerous cancers. This compound is a potent and orally active inhibitor of AXL, demonstrating the ability to reverse epithelial-mesenchymal transition (EMT) and inhibit cancer cell migration and invasion. A key mechanism of this compound is the inhibition of AXL autophosphorylation, a critical step in its activation. Western blotting is a widely used and effective technique to qualitatively and quantitatively assess the levels of phosphorylated AXL (p-AXL) in response to treatment with inhibitors like this compound.
AXL Signaling Pathway and Inhibition by this compound
The AXL signaling cascade is typically initiated by the binding of its ligand, growth arrest-specific protein 6 (GAS6). This binding event leads to the dimerization of AXL receptors and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for downstream signaling molecules, activating multiple pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Quantitative Data Summary
| AXL Inhibitor Concentration (µM) | p-AXL Level (Relative to Control) |
| 0 (Control) | 1.00 |
| 0.5 | ~0.60 |
| 1.0 | ~0.35 |
| 2.0 | ~0.15 |
Note: Data is estimated from graphical representations in published literature and should be experimentally verified.
Experimental Protocol: Western Blot for p-AXL
This protocol is optimized for adherent cancer cell lines, such as MDA-MB-231 or 4T1, which are known to express AXL.
Materials and Reagents
-
Cell Line: MDA-MB-231 or other AXL-expressing cell line.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: with β-mercaptoethanol.
-
Precast Polyacrylamide Gels: e.g., 4-12% Bis-Tris gels.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[1]
-
Primary Antibodies:
-
Rabbit anti-phospho-AXL (e.g., targeting Tyr702) antibody. Recommended starting dilution: 1:1000.
-
Rabbit anti-total AXL antibody. Recommended starting dilution: 1:1000.
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control). Recommended starting dilution: 1:5000.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG. Recommended starting dilution: 1:2000 - 1:5000.
-
HRP-conjugated goat anti-mouse IgG. Recommended starting dilution: 1:2000 - 1:5000.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: CCD-based imager or X-ray film.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal receptor phosphorylation.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 6 hours. Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-AXL, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using appropriate software.
-
To analyze the effect on phosphorylation, normalize the p-AXL signal to the total AXL signal for each sample. Further normalize to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.
-
-
Stripping and Re-probing (Optional):
-
If probing for multiple antibodies on the same membrane, the membrane can be stripped of the first antibody-antigen complex and then re-probed with a different primary antibody (e.g., for total AXL and then the loading control). Follow a validated stripping protocol to ensure complete removal of the previous antibodies without significant loss of transferred protein.
-
Conclusion
This detailed protocol provides a robust framework for assessing the inhibitory effects of this compound on AXL phosphorylation. Adherence to these guidelines, particularly the use of phosphatase inhibitors and appropriate blocking agents, is critical for obtaining high-quality, reproducible data. The generation of a dose-response curve will be instrumental in determining the IC50 of this compound for p-AXL inhibition in the cellular context, providing valuable information for drug development professionals.
References
Application Notes and Protocols for Axl-IN-13 in EMT Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial-to-Mesenchymal Transition (EMT) is a cellular reprogramming process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key driver of EMT is the receptor tyrosine kinase Axl. Overexpression and activation of Axl are correlated with a mesenchymal phenotype and poor prognosis in various cancers. Axl-IN-13 is a potent and orally active inhibitor of Axl, with a reported IC50 of 1.6 nM and a Kd of 0.26 nM.[1] By targeting Axl, this compound can reverse the EMT process, restoring an epithelial phenotype and potentially re-sensitizing cancer cells to conventional therapies. These application notes provide detailed protocols for utilizing this compound to achieve optimal EMT reversal in in vitro cancer models.
Axl Signaling Pathway in EMT
Activation of Axl by its ligand, Gas6, triggers a cascade of downstream signaling events that collectively promote the mesenchymal phenotype. Key pathways activated downstream of Axl include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. These pathways regulate the expression of transcription factors such as Snail, Slug, and Twist, which are master regulators of EMT. These transcription factors, in turn, repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.
Caption: AXL signaling pathway driving EMT and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's efficacy in reversing EMT.
Table 1: this compound Potency
| Parameter | Value | Reference |
| IC50 | 1.6 nM | [1] |
| Kd | 0.26 nM | [1] |
Table 2: Recommended Treatment Conditions for EMT Reversal in MDA-MB-231 Cells
| Parameter | Recommended Value | Reference |
| Cell Line | MDA-MB-231 (human breast adenocarcinoma) | [2] |
| EMT Induction | TGF-β1 (10 ng/mL) | [2] |
| This compound Concentration | 0.1 - 3 µM | [2] |
| Treatment Duration | 3 days | [2] |
Table 3: Expected Outcomes of this compound Treatment on EMT Markers and Cell Function
| Assay | Expected Outcome with this compound Treatment | Reference |
| Western Blot (E-cadherin) | Increased protein expression | [2] |
| Western Blot (N-cadherin) | Decreased protein expression | [2] |
| Cell Migration Assay | Inhibition of migration | [2] |
| Cell Invasion Assay | Inhibition of invasion | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For a 10 mM stock, dissolve 6.33 mg of this compound in 1 mL of DMSO.
-
Sonication may be required to fully dissolve the compound.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
Induction of EMT in MDA-MB-231 Cells
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
6-well plates
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh complete growth medium containing 10 ng/mL of TGF-β1 to induce EMT.[2]
-
Incubate the cells for 3 days to establish a mesenchymal phenotype.
This compound Treatment for EMT Reversal
Caption: Experimental workflow for this compound mediated EMT reversal.
Protocol:
-
After the 3-day EMT induction period with TGF-β1, replace the medium with fresh complete growth medium containing both 10 ng/mL TGF-β1 and the desired concentration of this compound (e.g., 0.1, 0.33, 1, 3 µM).[2]
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Cells treated with TGF-β1 only
-
Cells treated with this compound only
-
-
Incubate the cells for an additional 3 days.
-
After the treatment period, harvest the cells for downstream analysis.
Western Blot Analysis of EMT Markers
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-E-cadherin (1:1000 dilution)[4]
-
Anti-N-cadherin (1:1000 dilution)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Determine the protein concentration of each cell lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Transwell Migration and Invasion Assays
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or Geltrex for invasion assay
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
-
For Invasion Assay: Coat the top of the transwell inserts with a thin layer of Matrigel or Geltrex and allow it to solidify. For migration assays, no coating is needed.
-
Harvest the treated and control cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.[2]
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add 600 µL of complete growth medium to the lower chamber as a chemoattractant.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed cells with crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Troubleshooting
-
Low EMT Induction: Ensure the activity of the TGF-β1. Optimize the concentration and incubation time for your specific cell line.
-
This compound Precipitation: Ensure the compound is fully dissolved in DMSO. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation.
-
High Background in Western Blots: Increase the number and duration of washes. Optimize the blocking conditions and antibody concentrations.
-
Low Cell Migration/Invasion: Ensure the chemoattractant gradient is established correctly. Check the viability of the cells before seeding. The density of the Matrigel/Geltrex coating may need to be optimized for invasion assays.
These protocols provide a comprehensive guide for investigating the efficacy of this compound in reversing EMT. Adherence to these detailed methodologies will facilitate reproducible and reliable results for researchers in the field of cancer biology and drug development.
References
Application Notes and Protocols for Axl-IN-13 in Wound-Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Axl-IN-13, a potent and orally active Axl inhibitor, in wound-healing or scratch assays. This information is intended to assist researchers in investigating the role of Axl signaling in cell migration and the potential of this compound as a therapeutic agent.
Introduction to Axl and this compound
Axl is a receptor tyrosine kinase that, along with Tyro3 and Mer, forms the TAM family of receptors. The binding of its ligand, growth arrest-specific protein 6 (Gas6), activates Axl, triggering downstream signaling pathways that are crucial in various cellular processes, including cell proliferation, survival, and migration.[1][2][3] Dysregulation of the Gas6/Axl signaling pathway is implicated in the progression and metastasis of several cancers by promoting cell migration and invasion.[4][5][6]
This compound is a potent and orally bioavailable inhibitor of Axl with an IC50 of 1.6 nM.[7] It has been shown to reverse TGF-β1-induced epithelial-mesenchymal transition (EMT) and inhibit cancer cell migration and invasion, making it a valuable tool for studying the therapeutic potential of Axl inhibition.[7]
Quantitative Data Summary
The following tables summarize the inhibitory effects of Axl inhibitors on cell migration from various studies. While specific data for this compound in scratch assays is limited in the provided search results, data from other Axl inhibitors and related migration assays provide a strong rationale and guidance for its use.
Table 1: Inhibitory Concentrations of Axl Inhibitors in Cell Migration Assays
| Inhibitor | Cell Line | Assay Type | Effective Concentration(s) | Observed Effect | Reference |
| This compound | MDA-MB-231 | Transwell Invasion | 0.11, 0.33, 1.0, 3.0 µM | Inhibited invasion by 22.6%, 34.8%, 56.5%, and 70.4% respectively | [7] |
| This compound | MDA-MB-231 | Transwell Migration | 1 and 3 µM | Significant inhibition of cell migration | [7] |
| R428 | RKO-AS45-1 | Scratch Assay | 10, 100, 1000 nM | Significant reduction in migration at 24 and 48 hr | [4] |
| R428 | HCT116 | Scratch Assay | 100, 1000 nM | Significant inhibition of migration at 24 hr | [4] |
| R428 | MESO924 | Scratch Assay | 1 µM | Greater inhibition of wound closure at 24 h | [8] |
| MPCD84111 | MDA-MB-231 | Boyden Chamber | IC50: 0.535 µM | Inhibition of cell migration | [5] |
| SKI606 | MDA-MB-231 | Boyden Chamber | IC50: 0.421 µM | Inhibition of cell migration | [5] |
Table 2: General Parameters for Wound-Healing/Scratch Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Seed to achieve 90-100% confluence on the day of the assay. | A confluent monolayer is essential for creating a uniform "wound".[9][10] |
| "Wound" Creation | Use a sterile 200 µL pipette tip to create a uniform scratch. | Ensures a consistent starting width for accurate measurements.[11] |
| This compound Concentration | 0.1 µM to 10 µM (pilot study recommended). | Based on effective concentrations of Axl inhibitors in migration assays.[4][7][8] |
| Incubation Time | 0, 6, 12, 24, and 48 hours post-scratch. | Allows for time-course analysis of migration inhibition.[4] |
| Imaging | Phase-contrast microscopy at 10x or 20x magnification. | Standard method for visualizing and documenting wound closure.[10][11] |
| Data Analysis | Measure wound area or width at each time point using software like ImageJ. | Provides quantitative data on the rate of cell migration.[12][13] |
Experimental Protocols
Protocol 1: In Vitro Wound-Healing (Scratch) Assay
This protocol details the steps to assess the effect of this compound on the migration of a confluent cell monolayer.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HCT116, A549)[4][6][7]
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional but Recommended): Once cells reach confluence, replace the complete medium with serum-free or low-serum (e.g., 1% FBS) medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.[10]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined regions of each well using an inverted microscope. This will serve as the baseline (0 hour).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time-Lapse): Capture images of the same predefined regions at subsequent time points (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or the width of the cell-free gap at each time point for each treatment condition.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100
-
Plot the percentage of wound closure over time for each treatment condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Signaling Pathways and Workflows
Caption: Axl signaling pathway in cell migration.
Caption: Experimental workflow for a scratch assay.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of AXL, Lyn and p130Cas kinases block migration of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas6/Axl signaling pathway promotes proliferation, migration and invasion and inhibits apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Transwell Invasion Assay Protocol with Axl-IN-13
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effect of Axl-IN-13 on cancer cell invasion. It includes an overview of the Axl signaling pathway, a step-by-step experimental procedure, and methods for data analysis.
Introduction
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, MerTK) family and plays a critical role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Overexpression and activation of AXL are frequently observed in various cancers and are associated with metastasis, drug resistance, and poor clinical prognosis.[2][4] The binding of its primary ligand, Growth Arrest-Specific 6 (Gas6), triggers downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which promote an invasive phenotype.[5][6] Consequently, AXL has emerged as a promising therapeutic target for cancer treatment.[4]
This compound is a potent and orally active small molecule inhibitor of AXL with an IC50 of 1.6 nM.[7][8] It has been shown to inhibit cancer cell migration and invasion, making it a valuable tool for preclinical research.[7] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.[9][10] This assay measures the ability of cells to migrate through a porous membrane coated with a layer of extracellular matrix (ECM), such as Matrigel, in response to a chemoattractant.[9][10] This protocol details the use of this compound in a Transwell invasion assay to assess its efficacy in blocking AXL-mediated cancer cell invasion.
Axl Signaling Pathway in Cell Invasion
Activation of the AXL receptor by its ligand Gas6 initiates a signaling cascade that promotes cell migration and invasion.[1][5] This involves the activation of several downstream pathways, including the PI3K/Akt/GSK3β pathway and the Ras/MEK/Erk1/2 pathway, which ultimately regulate cytoskeletal dynamics and the expression of genes involved in epithelial-mesenchymal transition (EMT).[2][5][6] AXL signaling can also contribute to an immunosuppressive tumor microenvironment, further aiding tumor progression.[1][4]
Experimental Protocol: Transwell Invasion Assay
This protocol is optimized for a 24-well plate format using Transwell inserts with an 8.0 µm pore size membrane.
I. Materials and Reagents
-
Cells: Cancer cell line with known AXL expression (e.g., MDA-MB-231 breast cancer cells).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Transwell Inserts: 24-well format, 8.0 µm pore size (e.g., Corning® Costar®).
-
Extracellular Matrix: Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM).
-
Fetal Bovine Serum (FBS): For use as a chemoattractant.
-
Serum-Free Medium: For cell starvation and assay setup.
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Fixation Solution: 70% Ethanol.
-
Staining Solution: 0.1% Crystal Violet in 20% methanol.
-
Other: 24-well culture plates, sterile pipette tips, cotton swabs, inverted microscope.
II. Experimental Workflow
III. Step-by-Step Procedure
Day 1: Coating Inserts and Seeding Cells
-
Prepare Matrigel Coating:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with ice-cold, serum-free medium to a final concentration of 200 µg/mL. (Note: Optimal concentration may need to be determined empirically).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.[9] Ensure the membrane surface is evenly coated.
-
Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to solidify.[11]
-
-
Prepare Cells:
-
Culture cells to ~80% confluency.
-
Starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium.
-
Perform a cell count and adjust the concentration to 2.5 - 5 x 10^5 cells/mL.[11]
-
-
Prepare this compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Suggested final concentrations are 0 (vehicle control, e.g., 0.1% DMSO), 0.11, 0.33, 1.0, and 3.0 µM.[7]
-
Add the appropriate volume of diluted this compound to the cell suspension and mix gently.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11] The optimal incubation time depends on the cell type's invasive capacity and should be determined empirically.
-
Day 2/3: Fixation, Staining, and Quantification
-
Remove Non-Invaded Cells:
-
Fixation:
-
Transfer the inserts to a new 24-well plate containing 600 µL of 70% ethanol per well.
-
Incubate for 10-15 minutes at room temperature to fix the invaded cells on the bottom of the membrane.[9]
-
-
Staining:
-
Quantification:
-
Allow the inserts to air dry completely.
-
Using an inverted microscope, take images of several (e.g., 4-5) representative fields of view for each membrane at 10x or 20x magnification.
-
Count the number of stained, invaded cells per field. The average cell count per field for each condition can then be calculated.
-
Alternatively, the crystal violet stain can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Data Presentation and Expected Results
The inhibitory effect of this compound on cell invasion should be presented as a percentage of the vehicle-treated control. The data can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cancer Cell Invasion
| This compound Concentration (µM) | Mean Invaded Cells (per field) | % Invasion Inhibition |
| 0 (Vehicle Control) | User-determined value | 0% |
| 0.11 | User-determined value | 22.6% |
| 0.33 | User-determined value | 34.8% |
| 1.0 | User-determined value | 56.5% |
| 3.0 | User-determined value | 70.4% |
| Data for % Invasion Inhibition is based on published results for MDA-MB-231 cells.[7] User-determined values for "Mean Invaded Cells" should be filled in based on experimental results. |
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the number of invaded cells compared to the vehicle control. This result would indicate that AXL kinase activity is crucial for the invasive potential of the cancer cells being studied. The significant reduction in invasion at nanomolar to low micromolar concentrations highlights the potency of this compound as an AXL inhibitor.[7]
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Investigating Synergistic Effects of AXL Inhibition in Combination Therapies
Note: While the specific AXL inhibitor Axl-IN-13 has been identified as a potent, orally active agent that can reverse epithelial-mesenchymal transition (EMT) and inhibit cancer cell migration and invasion, there is currently no publicly available data on its synergistic effects when used in combination with other therapeutic agents.[1][2] The following application notes and protocols are based on studies with other selective AXL inhibitors and are provided as a reference for researchers interested in exploring the potential of AXL inhibition in combination therapies.
Introduction to AXL Inhibition and Synergy
The AXL receptor tyrosine kinase is a critical player in tumor progression, metastasis, and the development of drug resistance.[3][4][5] Its overexpression is linked to poor prognosis in various cancers.[3][5][6] AXL signaling promotes cancer cell survival, proliferation, migration, and immune evasion through the activation of multiple downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT.[5][6][7] Consequently, inhibiting AXL is a promising therapeutic strategy. Combining AXL inhibitors with other anticancer drugs can lead to synergistic effects, overcoming resistance and enhancing therapeutic efficacy.
I. Combination of an AXL Inhibitor with a BCL-2 Inhibitor (Venetoclax) in Acute Myeloid Leukemia (AML)
This section details the synergistic effects observed when combining the AXL inhibitor ONO-7475 with the BCL-2 inhibitor Venetoclax in FLT3-ITD+ AML cell lines.
Data Summary
| Cell Line | Treatment | Effect | Reference |
| MV4-11 (FLT3-ITD+) | ONO-7475 + Venetoclax | Significant synergistic reduction in cell viability | [3][6] |
| MOLM-13 (FLT3-ITD+) | ONO-7475 + Venetoclax | Significant synergistic enhancement of apoptosis | [3][6] |
| Primary FLT3-ITD AML Samples | ONO-7475 + Venetoclax | Synergistic activation of apoptosis | [3][6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of single and combination drug treatments on the viability of AML cells.
-
Procedure:
-
Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the AXL inhibitor (e.g., ONO-7475), Venetoclax, or a combination of both.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis following drug treatment.
-
Procedure:
-
Treat AML cells with the AXL inhibitor, Venetoclax, or the combination for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Pharmacokinetic Analysis of Axl-IN-13 in Animal Studies: Application Notes and Protocols
Note to the Reader: As of the latest available information, detailed pharmacokinetic data and specific experimental protocols for a compound designated "Axl-IN-13" have not been published in peer-reviewed literature. The information presented herein is a generalized template based on standard pharmacokinetic analysis procedures for novel small molecule inhibitors in preclinical animal studies. This document is intended to serve as a guide for researchers on the methodologies and data presentation expected for such an analysis.
Introduction
This compound is described as a potent and orally active inhibitor of the Axl receptor tyrosine kinase, a key player in cancer progression, drug resistance, and metastasis.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This document outlines the typical experimental protocols and data presentation for the pharmacokinetic analysis of this compound in common animal models, providing a framework for assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
The Axl signaling pathway is a critical target in oncology. Upon binding its ligand Gas6, Axl dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK, which promote cell survival, proliferation, and migration.[2] Inhibitors like this compound aim to block these oncogenic signals.
References
Troubleshooting & Optimization
Optimizing Axl-IN-13 Concentration: A Technical Guide to Mitigating Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent Axl kinase inhibitor, Axl-IN-13, achieving optimal experimental outcomes hinges on a clear understanding of its on-target activity and potential off-target effects. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using this compound, ensuring data integrity and maximizing its therapeutic potential.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and orally active small molecule inhibitor of Axl receptor tyrosine kinase. It functions by competing with ATP for the binding site in the catalytic kinase domain of Axl, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The inhibition of Axl signaling can reverse the epithelial-mesenchymal transition (EMT), and inhibit cancer cell migration and invasion.[1]
2. What are the known on-target and off-target activities of this compound?
This compound is a highly potent inhibitor of Axl kinase. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. While comprehensive public data on the full kinome scan of this compound is limited, it has been reported to have binding affinities for other kinases including CSF1R, FLT1/3/4, KLT, PDGFRB, and TIE2.[1] The precise inhibitory concentrations (IC50) for these off-targets are not consistently reported in publicly available literature, underscoring the importance of careful dose-response studies in your specific experimental system.
Quantitative Data Summary: this compound Potency
| Target | Assay Type | IC50 / Kd |
| Axl | Biochemical Assay (IC50) | 1.6 nM[1] |
| Axl | Binding Assay (Kd) | 0.26 nM[1] |
| Ba/F3-TEL-AXL | Cell Proliferation Assay (IC50) | 4.7 nM[1] |
3. What is the recommended concentration range for this compound in in vitro and in vivo studies?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and specific endpoint being measured.
-
In Vitro : For cellular assays, concentrations ranging from 0 to 500 nM have been shown to effectively inhibit Axl phosphorylation within 6 hours in cell lines like MDA-MB-231 and 4T1.[1] To study effects on EMT, concentrations up to 3 µM for 3 days have been used.[1] For migration and invasion assays, a concentration range of 0.11 to 3 µM for 24 hours has been reported to be effective.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
In Vivo : In xenograft models using 4T1 cells, oral administration of this compound at 50 or 100 mg/kg for 14 days has been shown to inhibit tumor growth and metastasis.[1] Pharmacokinetic studies have also been performed with intravenous (5 mg/kg) and oral (25 mg/kg) administration.[1]
Troubleshooting Guides
Issue 1: High background or non-specific effects observed in my cellular assay.
High background or unexpected cellular responses can be indicative of off-target effects, especially at higher concentrations of this compound.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to identify the minimal effective concentration that inhibits Axl phosphorylation without causing overt toxicity or non-specific phenotypes.
-
Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to Axl in your cells at the concentrations used.
-
Assess Off-Target Kinase Activity: If you suspect off-target effects, consider performing a kinome scan or testing the effect of this compound on the activity of known off-target kinases for which your cells show high expression.
-
Utilize a Structurally Unrelated Axl Inhibitor: As a control, use another selective Axl inhibitor with a different chemical scaffold. If the observed phenotype is consistent with both inhibitors, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If the phenotype is due to Axl inhibition, it may be possible to "rescue" the effect by overexpressing a constitutively active form of a downstream effector of Axl signaling.
Issue 2: Difficulty in detecting a clear inhibition of Axl phosphorylation by Western blot.
Several factors can contribute to suboptimal Western blot results for phosphorylated proteins.
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of Axl during sample preparation.[2][3][4]
-
Optimize Antibody and Blocking Conditions: Use a validated phospho-specific Axl antibody. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Bovine serum albumin (BSA) is a recommended alternative.[5][6]
-
Stimulate with Gas6: To enhance the phospho-Axl signal, serum-starve your cells and then stimulate with the Axl ligand, Gas6 (Growth arrest-specific 6), for a short period (e.g., 10-15 minutes) before lysis.[7][8][9]
-
Include Proper Controls: Always include an untreated control and a vehicle (e.g., DMSO) control. A positive control, such as a cell line with known high basal pAxl levels or Gas6-stimulated cells, is also crucial.
-
Check Total Axl Levels: Always probe for total Axl protein to ensure that the observed decrease in phospho-Axl is not due to a decrease in the total amount of Axl protein.
Experimental Protocols
Protocol 1: In Vitro Axl Kinase Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of Axl and the inhibitory effect of this compound.
Materials:
-
Recombinant Axl kinase
-
AXLtide substrate
-
ATP
-
This compound
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-Axl antibody and an acceptor fluorophore)
-
384-well low-volume white plates
Procedure:
-
Prepare Reagents: Dilute Axl kinase, AXLtide substrate, and ATP to their final desired concentrations in the HTRF Kinase Assay Buffer. Prepare a serial dilution of this compound.
-
Kinase Reaction:
-
Add 2 µL of this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of Axl kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/AXLtide substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Read Plate: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Axl (p-Axl) in Cell Lysates
This protocol describes how to detect the phosphorylation status of Axl in cultured cells treated with this compound.
Materials:
-
Cell culture plates and media
-
This compound
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr779) and anti-total Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with Gas6 (e.g., 200 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the anti-total Axl antibody to confirm equal loading.
-
Protocol 3: Cell Viability Assay (MTT)
This protocol uses the MTT assay to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1][3][4][5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. signalchemlifesciences.com [signalchemlifesciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Axl-IN-13 Stability in Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of the Axl inhibitor, Axl-IN-13, in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium?
Currently, there is no publicly available data specifically detailing the half-life of this compound in various cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) at 37°C. However, in vivo pharmacokinetic studies in mice have shown an oral bioavailability half-life of 4.22 hours[1]. While not directly translatable, this suggests that the compound possesses a degree of metabolic lability and its stability in cell culture should be empirically determined.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable solvent like DMSO. Based on manufacturer recommendations, these stock solutions should be stored under the following conditions[1][2]:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My experimental results are inconsistent. Could this compound instability be a factor?
Yes, inconsistent results, particularly in longer-term assays (e.g., >24 hours), could be indicative of compound degradation. If the concentration of active this compound decreases over the course of the experiment, its inhibitory effect on the Axl signaling pathway will diminish, leading to variability in your data. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q4: What are the primary downstream signaling pathways affected by Axl activation?
Activation of the Axl receptor tyrosine kinase by its ligand, Gas6, triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, migration, and invasion. The primary pathways activated include[3][4][5]:
-
PI3K/AKT/mTOR pathway
-
MAPK/ERK pathway
-
JAK/STAT pathway
Inhibition of Axl by this compound is expected to suppress these downstream signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory effect in long-term experiments (>24h) | Degradation of this compound in the cell culture medium. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below).2. Replenish the medium with freshly diluted this compound every 24-48 hours, depending on the determined half-life.3. Consider using a lower incubation temperature if experimentally feasible, as this can slow down degradation. |
| High variability between experimental replicates | Inconsistent compound concentration due to degradation or improper storage. | 1. Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term) and minimize freeze-thaw cycles by using aliquots[1][2].2. Prepare fresh dilutions of this compound in pre-warmed cell culture medium for each experiment.3. Verify the initial concentration of your stock solution using a suitable analytical method (e.g., HPLC). |
| Unexpected cell toxicity at high concentrations | Off-target effects or accumulation of a toxic degradation product. | 1. Determine the IC50 of this compound in your cell line using a short-term viability assay (e.g., 24 hours) to establish the optimal working concentration range.2. If long-term treatment is necessary, consider a dose-response experiment with medium changes to avoid potential accumulation of toxic byproducts. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mass spectrometry)
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Prepare a "time zero" (T=0) sample by immediately taking an aliquot of the this compound-containing medium and processing it as described in step 3. This will serve as your 100% reference.
-
-
Incubation:
-
Incubate the remaining this compound-containing medium in a sterile container at 37°C and 5% CO2.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
For each time point, precipitate the proteins in the collected medium sample. A common method is to add 3 volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the this compound, to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. The exact conditions (column, mobile phase gradient, flow rate, and detection wavelength) will need to be optimized for this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area of the T=0 sample.
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the half-life (t½) of this compound in your cell culture medium, which is the time it takes for 50% of the compound to degrade.
-
Visualizing Key Concepts
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target kinases of Axl-IN-13
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target kinases of Axl-IN-13. Understanding the selectivity profile of a kinase inhibitor is critical for interpreting experimental results and anticipating potential confounding effects. This document offers a compilation of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the AXL receptor tyrosine kinase. This compound is a highly potent inhibitor of AXL, exhibiting an IC50 of 1.6 nM in enzymatic assays and a dissociation constant (Kd) of 0.26 nM.[1][2]
Q2: What are the known potential off-target kinases of this compound?
A2: this compound (also referred to as compound 6li in its primary publication) has been profiled against a large panel of kinases to determine its selectivity. While it is highly selective for AXL, it does exhibit some activity against other kinases, most notably PDGFRβ. Other kinases with minor observed inhibition at a concentration of 1 µM include CSF1R, FLT3, and KIT. A comprehensive summary of its activity against these potential off-targets is provided in Table 1.
Q3: How was the selectivity and off-target profile of this compound determined?
A3: The kinase selectivity of this compound was determined using the KINOMEscan™ profiling service from DiscoverX (now part of Eurofins). This method is based on a competitive binding assay that quantitatively measures the interaction of a test compound (this compound) with a panel of DNA-tagged kinases. The amount of the test compound bound to each kinase is measured, and the results are reported as "% of Control," where a lower percentage indicates stronger binding. For key off-targets, the dissociation constant (Kd) was then determined to quantify the binding affinity.
Q4: I am observing unexpected phenotypes in my experiment when using this compound. Could this be due to off-target effects?
A4: While this compound is a selective AXL inhibitor, off-target effects, particularly at higher concentrations, cannot be entirely ruled out and may contribute to unexpected cellular phenotypes. The most significant off-target is PDGFRβ, with a binding affinity in the low nanomolar range (see Table 1). If your experimental system expresses PDGFRβ, or other identified potential off-targets, it is advisable to consider their inhibition as a possible cause. Refer to the troubleshooting guide below for strategies to investigate and mitigate potential off-target effects.
Q5: How can I validate a potential off-target effect of this compound in my own experimental system?
A5: Validating a suspected off-target effect is a critical step. A recommended approach is to use a secondary, structurally distinct inhibitor of the suspected off-target kinase. If this secondary inhibitor phenocopies the unexpected effect observed with this compound, it strengthens the hypothesis of an off-target mechanism. Additionally, techniques like siRNA or shRNA knockdown of the suspected off-target kinase can be employed. If knockdown of the kinase of interest prevents the unexpected phenotype upon this compound treatment, this provides further evidence of an off-target interaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Altered Morphology | Off-target Inhibition: The observed effect may be due to the inhibition of a kinase other than AXL that is critical for cell health in your specific model. PDGFRβ is a key potential off-target to consider. | 1. Titrate Concentration: Determine the lowest effective concentration of this compound that inhibits AXL phosphorylation in your cells to minimize off-target effects. 2. Orthogonal Inhibitor: Use a structurally different PDGFRβ inhibitor to see if it replicates the toxic effects. 3. Rescue Experiment: If possible, transfect cells with a constitutively active form of the suspected off-target kinase to see if it rescues the phenotype. |
| Inconsistent Results Between Different Cell Lines | Differential Kinome Expression: Cell lines have varying expression levels of AXL and its potential off-target kinases. A cell line with high expression of an off-target like PDGFRβ may show a different response. | 1. Profile Kinase Expression: Perform western blotting or qPCR to determine the relative expression levels of AXL and key off-targets (PDGFRβ, CSF1R, FLT3, KIT) in the cell lines being used. 2. Correlate Expression with Phenotype: Analyze if the expression level of an off-target kinase correlates with the observed inconsistent results. |
| Discrepancy Between In Vitro Potency and Cellular Activity | Cellular Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps. Target Engagement: The inhibitor may not be reaching and binding to the intracellular kinase domain effectively in a cellular context. | 1. Cellular Target Engagement Assay: Perform an assay like the NanoBRET™ Target Engagement Assay to confirm that this compound is binding to AXL within the live cells at the concentrations used. 2. Phosphorylation Inhibition: Confirm target engagement by assessing the phosphorylation status of AXL and its downstream effectors (e.g., AKT) via western blot after treatment with this compound. |
Quantitative Data Presentation
The following table summarizes the inhibitory activity of this compound against its primary target, AXL, and its key identified off-target kinases.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | Assay Type | Value | Units |
| AXL | IC50 (Enzymatic) | 1.6 | nM |
| AXL | Kd (Binding) | 0.26 | nM |
| PDGFRβ | Kd (Binding) | 2.3 | nM |
| CSF1R | % of Control @ 1µM | 2.6 | % |
| FLT3 | % of Control @ 1µM | 1.1 | % |
| KIT | % of Control @ 1µM | 4.8 | % |
IC50: The half maximal inhibitory concentration. Kd: The equilibrium dissociation constant, a measure of binding affinity. % of Control: The percentage of kinase activity remaining in the presence of 1µM this compound, as determined by a KINOMEscan™ assay.
Experimental Protocols
1. In Vitro Kinase Binding Assay (KINOMEscan™)
This protocol provides a general overview of the methodology used to determine the off-target profile of this compound.
-
Principle: A competitive binding assay where this compound is tested for its ability to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.
-
Methodology:
-
A panel of 468 kinases, each tagged with a unique DNA identifier, is used.
-
Kinases are incubated with an immobilized, active-site directed ligand in individual wells of a microtiter plate.
-
This compound is added at a fixed concentration (e.g., 1 µM) to the wells.
-
The plates are incubated to allow the binding to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by detecting the attached DNA tag using qPCR.
-
The results are reported as a percentage of the signal obtained in the absence of the inhibitor (% of Control).
-
2. Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm that this compound engages with its target kinase within a live cell environment.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the binding of a test compound to a target protein in live cells. The target protein (AXL) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase active site is added to the cells. If this compound enters the cell and binds to AXL, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding an AXL-NanoLuc® fusion protein.
-
Seeding: Transfected cells are seeded into 96-well plates and incubated to allow for adherence and protein expression.
-
Compound Addition: this compound is serially diluted and added to the cells.
-
Tracer Addition: A specific NanoBRET™ kinase tracer is added to the wells at a predetermined optimal concentration.
-
Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.
-
Signal Detection: The plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement. The data is then used to calculate an IC50 value for target binding in a cellular context.
-
Visualizations
References
Technical Support Center: Axl-IN-13 In Vivo Toxicity Minimization
For researchers, scientists, and drug development professionals utilizing the potent AXL inhibitor, Axl-IN-13, in in vivo experiments, ensuring efficacy while minimizing toxicity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research.
I. FAQs: Understanding and Mitigating this compound Toxicity
This section addresses common questions regarding the potential in vivo toxicity of this compound and provides strategies for its minimization.
Q1: What are the known and potential in vivo toxicities of this compound?
A1: While specific public toxicity data for this compound is limited, potential in vivo toxicities can be inferred from its kinase inhibitory profile and data from other AXL inhibitors. This compound is known to have off-target activity against CSF1R, FLT1/3/4, KLT, PDGFRB, and TIE2. Therefore, researchers should be vigilant for toxicities associated with the inhibition of these kinases.
Potential toxicities may include:
-
Hepatotoxicity: Elevated liver enzymes are a common class effect of CSF1R inhibitors due to the role of Kupffer cells in drug clearance.[1]
-
Gastrointestinal (GI) Issues: Nausea, vomiting, diarrhea, and constipation are frequently reported with CSF1R and PDGFR inhibitors.[2][3][4]
-
Cardiovascular Effects: Kinase inhibitors, as a class, can be associated with cardiovascular toxicities such as hypertension, QT prolongation, and decreased left ventricular ejection fraction.[5][6]
-
Hematological Effects: Inhibition of FLT3 and CSF1R may lead to changes in blood cell counts, including anemia and thrombocytopenia.[2]
-
Edema: Facial and peripheral edema have been observed with CSF1R inhibitors.[1]
-
Retinal Toxicity: While not directly linked to this compound, chronic inhibition of the related TAM kinase, Mer, has been associated with retinal toxicity in mice. Given the homology within the TAM family, this is a potential area for monitoring.
Q2: How can I establish a safe and effective starting dose for my in vivo experiments?
A2: A dose-escalation study is crucial for determining the Maximum Tolerated Dose (MTD) of this compound in your specific animal model. The "3+3 design" is a widely used and straightforward method for this purpose.[7][8][9] A detailed protocol for a 3+3 dose-escalation study is provided in the Experimental Protocols section. It is essential to start with a low dose, based on in vitro efficacy data, and carefully monitor for signs of toxicity before escalating the dose in subsequent cohorts.
Q3: What are the best practices for formulating this compound to potentially reduce toxicity?
A3: As a poorly soluble kinase inhibitor, the formulation of this compound can significantly impact its oral absorption and, consequently, its toxicity profile. Lipid-based formulations, such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of poorly soluble drugs.[10][11][12][13][14] By improving solubility and absorption, these formulations may allow for the use of lower, yet still efficacious, doses, thereby reducing the risk of dose-related toxicities.
Q4: What clinical signs in my animal models should I monitor as indicators of this compound toxicity?
A4: Daily cage-side observations are critical. Key indicators of toxicity include:
-
Changes in Body Weight: Significant weight loss is a common sign of toxicity.
-
Altered Behavior: Lethargy, ruffled fur, hunched posture, or changes in activity levels.
-
Gastrointestinal Distress: Diarrhea or changes in fecal consistency.
-
Dehydration: Sunken eyes, skin tenting.
-
Edema: Swelling of the face or limbs.
Any observed adverse events should be recorded and correlated with the administered dose.
II. Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) in a Dose Cohort | Dose may be exceeding the MTD. | 1. Immediately cease dosing for the affected animals. 2. Provide supportive care (e.g., hydration, nutritional supplements). 3. De-escalate to a lower dose for the next cohort in your MTD study. 4. Collect blood for immediate hematology and clinical chemistry analysis to assess organ function. |
| Elevated Liver Enzymes (ALT, AST) in Blood Samples | Potential hepatotoxicity due to on-target (Axl) or off-target (CSF1R) effects. | 1. Reduce the dose of this compound in subsequent experiments. 2. Decrease the dosing frequency (e.g., from daily to every other day). 3. Consider a combination therapy approach with another agent to potentially use a lower, less toxic dose of this compound. 4. Perform histopathological analysis of liver tissue at the end of the study to assess for any structural damage. |
| Diarrhea or Other Signs of GI Distress | Off-target effects on CSF1R or PDGFR. | 1. Monitor the severity and duration of the diarrhea. 2. Provide supportive care, including hydration. 3. If severe, consider dose reduction or a temporary halt in dosing. 4. Evaluate different formulation strategies that might alter the absorption profile and reduce local GI toxicity. |
| Inconsistent or Poor Efficacy at Doses Below the MTD | Poor oral bioavailability due to formulation issues. | 1. Re-evaluate the formulation of this compound. 2. Consider using a lipid-based formulation to improve solubility and absorption.[10][11][12][13][14] 3. Conduct pharmacokinetic studies to determine the plasma concentration of this compound at different doses and with different formulations. |
| Signs of Cardiotoxicity (e.g., abnormal ECG readings) | Potential off-target effects of kinase inhibition. | 1. Implement regular cardiovascular monitoring in your study protocol (see Experimental Protocols). 2. If cardiotoxicity is detected, immediately consult with a veterinarian and consider terminating the experiment for the affected animal. 3. Reduce the dose or discontinue the use of this compound. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess and manage this compound toxicity in vivo.
A. 3+3 Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing dose-limiting toxicities (DLTs).
Methodology:
-
Define Dose-Limiting Toxicity (DLT): Before initiating the study, clearly define the criteria for a DLT. This typically includes:
-
Greater than 20% body weight loss.
-
Specific, severe clinical signs of toxicity (e.g., persistent lethargy, severe diarrhea).
-
Significant changes in hematological or clinical chemistry parameters (e.g., > Grade 3 elevation in ALT/AST).
-
-
Establish Dose Levels: Based on in vitro IC50 values and any available preliminary in vivo data, establish a series of escalating dose levels. A common starting dose is 1/10th of the predicted efficacious dose.
-
Cohort Enrollment:
-
Enroll a cohort of 3 animals at the starting dose level.
-
Administer this compound for a defined period (e.g., 14-28 days) and monitor for DLTs.
-
-
Dose Escalation/Expansion Rules: [7][8][9]
-
0 of 3 animals experience a DLT: Escalate to the next dose level with a new cohort of 3 animals.
-
1 of 3 animals experiences a DLT: Expand the current dose level cohort by enrolling 3 additional animals.
-
If 1 of the 6 animals experiences a DLT, escalate to the next dose level.
-
If ≥2 of the 6 animals experience a DLT, the MTD has been exceeded. The MTD is the previous dose level.
-
-
≥2 of 3 animals experience a DLT: The MTD has been exceeded. The MTD is the previous dose level.
-
-
Data Collection: Throughout the study, meticulously record body weights, clinical observations, and any adverse events. Collect blood samples at baseline and at the end of the treatment period for analysis.
B. In Vivo Toxicity Monitoring Protocol
Objective: To systematically monitor for potential toxicities of this compound in animal models.
Methodology:
-
Clinical Observations: Conduct and record daily cage-side observations for all animals.
-
Body Weight Measurement: Measure and record the body weight of each animal at least three times per week.
-
Blood Collection and Analysis:
-
Frequency: Collect blood samples at baseline (pre-treatment) and at regular intervals during the study (e.g., weekly or bi-weekly), as well as at the terminal endpoint.
-
Parameters:
-
Complete Blood Count (CBC): To assess for hematological toxicities (e.g., anemia, thrombocytopenia).
-
Clinical Chemistry Panel: To evaluate organ function. Key parameters include:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
-
-
-
Cardiovascular Monitoring: [5]
-
Electrocardiogram (ECG): In rodent models, non-invasive ECG can be performed at baseline and at the end of the study to assess for changes in heart rate and rhythm, and for QT interval prolongation.
-
Blood Pressure: Non-invasive tail-cuff systems can be used to monitor blood pressure.
-
-
Ophthalmic Examination:
-
Given the potential for retinal toxicity with TAM kinase inhibitors, a baseline and terminal ophthalmic examination by a trained professional is recommended, especially for long-term studies.
-
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs (liver, kidneys, heart, spleen, etc.) for histopathological analysis to identify any treatment-related microscopic changes.
IV. Visualizations
A. This compound Signaling and Potential Off-Target Pathways
Caption: this compound on- and off-target inhibition.
B. Experimental Workflow for In Vivo Toxicity Assessment
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Oral CP-868,596, a Highly Specific Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. On Biostatistics and Clinical Trials: Phase I Dose Escalation Study Design: "3 + 3 Design" [onbiostatistics.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnanoscitec.com [jnanoscitec.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. research.monash.edu [research.monash.edu]
Adjusting Axl-IN-13 dosage for different cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Axl-IN-13, a potent Axl receptor tyrosine kinase inhibitor. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the Axl receptor tyrosine kinase (RTK) with an IC50 of 1.6 nM.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs that, upon binding to its ligand Gas6, activates several downstream signaling pathways.[3][4][5] These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are crucial for processes like cell survival, proliferation, migration, and the development of drug resistance.[6][7][8] Overexpression of Axl is common in many cancers and is often associated with a poor prognosis and resistance to therapy.[5][6][8] this compound functions by blocking the kinase activity of Axl, thereby inhibiting these downstream oncogenic signals.[5]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily targets the Axl signaling cascade. The binding of the ligand Gas6 to Axl induces receptor dimerization and autophosphorylation, which creates docking sites for adaptor proteins and triggers multiple downstream pathways critical for cancer progression. This compound prevents this activation.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cancer cell line and the experimental endpoint. Based on available data, a broad concentration range from 10 nM to 3 µM is a reasonable starting point for dose-response studies.[1] For example, inhibition of Axl phosphorylation in MDA-MB-231 and 4T1 cells was observed in the 0-500 nM range, while effects on migration and invasion were seen at concentrations up to 3 µM.[1] We strongly recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO up to 10 mM.[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then perform serial dilutions to create working solutions.[2]
-
Stock Solution Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month .[1]
-
Working Solutions: When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: Is this compound a highly specific inhibitor for Axl?
A5: While this compound is a potent Axl inhibitor, it also demonstrates binding affinities for other kinases, including CSF1R, FLT1/3/4, KLT, PDGFRB, and TIE2.[1] Researchers should consider these potential off-target effects when interpreting experimental results. Control experiments, such as using cell lines with low or no Axl expression or Axl knockdown/knockout models, can help validate that the observed effects are Axl-dependent.
Dosage and Efficacy Data
The effectiveness of this compound varies significantly among different cancer cell lines, often correlating with their level of Axl expression and dependency on Axl signaling. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line / System | Concentration / IC50 | Assay / Effect | Reference |
| Enzymatic Inhibition | Recombinant Axl Kinase | IC50: 1.6 nM | Kinase Activity Assay | [1][2] |
| Cell Proliferation | Ba/F3-TEL-AXL | IC50: 4.7 nM | Cell Proliferation (ELISA) | [1] |
| Target Engagement | MDA-MB-231 (Breast) | 0 - 500 nM (6h) | Inhibition of Axl Phosphorylation | [1] |
| Target Engagement | 4T1 (Murine Breast) | 0 - 500 nM (6h) | Inhibition of Axl Phosphorylation | [1] |
| EMT Reversal | MDA-MB-231 (Breast) | 0 - 3 µM (3 days) | Blocks TGF-β1 induced EMT | [1] |
| Cell Migration | MDA-MB-231 (Breast) | 1 - 3 µM (24h) | Inhibition of TGF-β1 induced migration | [1] |
| Cell Invasion | MDA-MB-231 (Breast) | 0.11 - 3.0 µM (24h) | Dose-dependent inhibition of invasion | [1] |
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT/XTT)
This protocol outlines the general steps for determining the concentration of this compound that inhibits cell proliferation by 50%.
Caption: Workflow for determining the IC50 value of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock of the highest concentration of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X drug dilutions to the corresponding wells. Include wells treated with vehicle (DMSO) only as a control.
-
Incubation: Incubate the cells for a period relevant to their doubling time (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or XTT to each well according to the manufacturer's protocol.
-
Data Analysis: After incubation with the reagent, measure the absorbance using a microplate reader. Normalize the absorbance values of the treated wells to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Assessing Axl Inhibition via Western Blot
This protocol is used to confirm that this compound is inhibiting the phosphorylation of Axl in your cell line.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6 hours).[1] If the pathway is not basally active, you may need to stimulate the cells with the Axl ligand, Gas6, for 15-30 minutes before harvesting.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Axl (p-Axl). Subsequently, strip the membrane and re-probe with an antibody for total Axl and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. A decrease in the p-Axl/Total Axl ratio with increasing this compound concentration indicates successful target inhibition.
Troubleshooting Guide
Issue: I am not observing any significant inhibition of cell viability or signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction, regulation, and biologic function of Axl receptor tyrosine kinase in Kaposi sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Axl-IN-13 Western Blot Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Axl-IN-13, a potent Axl inhibitor, in western blot experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and orally active inhibitor of the Axl receptor tyrosine kinase.[1][2] Its primary mechanism is to bind to the Axl kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition blocks processes such as cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1][2] this compound has shown high potency in various assays.
Q2: What are the key downstream signaling pathways regulated by Axl?
Axl activation, typically initiated by its ligand Gas6, triggers several critical downstream signaling cascades involved in cell survival, proliferation, and migration.[3][4] The most prominent pathways include the PI3K/AKT/mTOR axis and the RAS/RAF/MEK/ERK pathway.[4] Axl signaling can also activate the JAK/STAT and NF-κB pathways.[4][5]
Q3: What is the expected outcome of this compound treatment in a western blot analysis?
The primary and most direct expected outcome is a dose-dependent decrease in the signal for phosphorylated Axl (p-Axl). The signal for total Axl protein should remain largely unchanged, serving as a loading control. Consequently, you may also observe a decrease in the phosphorylation of downstream targets, such as p-AKT and p-ERK.[6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the western blot analysis of Axl and its phosphorylated form following treatment with this compound.
Problem Area: No or Weak Signal
Q4: I treated cells with this compound, but the phospho-Axl (p-Axl) signal is unchanged compared to my control. What went wrong?
-
Potential Cause 1: Low Basal Axl Activation. The cell line you are using may have very low endogenous levels of Axl phosphorylation. Without a strong starting signal, observing a decrease is difficult.
-
Solution: Consider stimulating the cells with the Axl ligand, Gas6, to induce robust Axl phosphorylation before adding this compound. This creates a clear dynamic range to demonstrate the inhibitor's effect.
-
-
Potential Cause 2: Inhibitor Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal conditions for your cell model.[1]
-
-
Potential Cause 3: Inhibitor Inactivity. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Ensure this compound is stored as recommended (e.g., -20°C for powder, -80°C for solvent stocks).[2] Prepare fresh dilutions from a trusted stock for each experiment.
-
Q5: The p-Axl signal is weak or absent in all my lanes, including the untreated control. How can I fix this?
-
Potential Cause 1: Low Target Protein Abundance. The target protein (Axl) may be expressed at very low levels in your cell line.[7][8][9]
-
Potential Cause 2: Ineffective Antibody. The primary antibody against p-Axl may have low affinity, be expired, or have lost activity from improper storage or repeated freeze-thaw cycles.[10][11]
-
Potential Cause 3: Phosphatase Activity. Phosphatases in your cell lysate may have dephosphorylated p-Axl during sample preparation.
-
Solution: This is a critical issue for phospho-protein analysis. Always use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[7] Keep samples on ice at all times.
-
-
Potential Cause 4: Poor Protein Transfer. Inefficient transfer of proteins from the gel to the membrane can lead to weak signals, especially for high molecular weight proteins like Axl.[12]
Problem Area: General Pitfalls
Q6: I am getting high background, which makes my bands difficult to see. How can I reduce it?
-
Potential Cause 1: Insufficient Blocking. The blocking step may be inadequate, allowing non-specific antibody binding to the membrane.
-
Potential Cause 2: Antibody Concentration is Too High. Excess primary or secondary antibody can bind non-specifically across the membrane.[15]
-
Solution: Reduce the concentration of both your primary and secondary antibodies. Perform a titration to find the lowest concentration that still provides a strong specific signal.[10]
-
-
Potential Cause 3: Inadequate Washing. Insufficient washing will fail to remove unbound antibodies.
Q7: I see multiple non-specific bands in addition to the expected Axl band. What should I do?
-
Potential Cause 1: Primary Antibody Cross-Reactivity. The primary antibody may not be entirely specific to Axl.
-
Solution: Check the antibody datasheet for validation data. If possible, test the antibody on a known Axl-knockout or knockdown cell lysate to confirm specificity. Consider purchasing a different, clonally-validated antibody.
-
-
Potential Cause 2: Sample Degradation. Proteases in the lysate can cleave Axl, leading to smaller, non-specific bands.[13]
-
Potential Cause 3: High Antibody Concentration. As with high background, an overly high antibody concentration can lead to binding to proteins with lower affinity.[10]
-
Solution: Reduce the primary antibody concentration.
-
Section 3: Data and Protocols
Quantitative Data
Table 1: this compound Inhibitory Activity and Binding Affinity
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| Axl | IC50 | 1.6 nM | [1] |
| Axl | Kd | 0.26 nM | [1] |
| PDGFRβ | Kd | 2.3 nM | [1] |
| Ba/F3-TEL-AXL | IC50 (Cell Proliferation) | 4.7 nM |[1] |
Table 2: Recommended this compound Concentrations for Cell-Based Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| Axl Phosphorylation | MDA-MB-231, 4T1 | 0 - 500 nM | 6 hours | Inhibition of Axl phosphorylation | [1] |
| EMT Blockade | MDA-MB-231 | 0 - 3 µM | 3 days | Blocked TGF-β1 induced EMT | [1] |
| Cell Migration | MDA-MB-231 | 0.11 - 3 µM | 24 hours | Inhibition of migration and invasion |[1] |
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
-
Culture and treat cells with this compound as required by your experimental design.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Place the culture dish on ice and add ice-cold lysis buffer. A RIPA buffer is often suitable. Crucially, immediately before use, supplement the buffer with a commercial protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice (e.g., three 10-second pulses) to shear chromosomal DNA and ensure complete lysis.[7]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Aliquot the lysate and store at -80°C or use immediately for western blot analysis.
Protocol 2: Western Blotting for Axl and Phospho-Axl
-
Sample Preparation: Mix the desired amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 8-10% gel for Axl). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency.[7][8] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, 5% BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Axl or anti-Axl) diluted in blocking buffer. An overnight incubation at 4°C with gentle agitation is recommended.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.[10]
-
Stripping and Reprobing (Optional): To detect another protein (e.g., Total Axl after probing for p-Axl), the membrane can be stripped using a mild stripping buffer and then re-probed starting from the blocking step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 12. researchgate.net [researchgate.net]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Axl-IN-13 variability in experimental replicates
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and ensuring reproducible results in their experiments involving Axl-IN-13. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the Axl signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the Axl kinase domain, preventing its activation (autophosphorylation) and subsequent downstream signaling.[3] By inhibiting Axl, this compound can reverse the epithelial-mesenchymal transition (EMT), and inhibit cancer cell migration, invasion, and proliferation.[1][2]
Q2: What are the common downstream signaling pathways affected by Axl inhibition?
The Axl signaling pathway is a critical mediator of cell survival, proliferation, migration, and invasion.[3][4] Upon activation by its ligand, Gas6, or through other mechanisms, Axl can trigger several downstream cascades, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[5][6]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.[5][6]
-
NF-κB Pathway: Contributes to inflammation, cell survival, and EMT.[3]
-
JAK/STAT Pathway: Involved in immune responses and cell proliferation.[7]
Inhibition of Axl by this compound is expected to lead to the downregulation of these pathways.
Q3: I am observing significant variability in my experimental replicates with this compound. What are the potential causes?
Variability in experimental replicates when using small molecule inhibitors like this compound can arise from several factors. Here are some common sources of variability to investigate:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] Inconsistent dissolution or precipitation of the compound in your culture medium can lead to variable effective concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%). Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Health and Passage Number: The expression levels of Axl can vary with cell confluence, passage number, and overall cell health.[8] High-passage number cells may exhibit altered signaling pathways and drug sensitivity. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Ligand (Gas6) Presence: The activity of Axl inhibitors can be influenced by the presence of its ligand, Gas6, in the cell culture serum.[9] Variability in serum batches can lead to different levels of baseline Axl activation. Consider using serum-starved conditions or a defined, low-serum medium to reduce this variability.
-
Assay-Specific Factors: The choice of experimental endpoint and the timing of measurements are critical. For example, in cell viability assays, the seeding density and the duration of the assay can significantly impact the results. For signaling pathway analysis (e.g., Western blotting for phosphorylated Axl), the timing of cell lysis after treatment is crucial as signaling events can be transient.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Prepare serial dilutions in a way that minimizes the time the compound is in an aqueous solution before being added to the cells. - Ensure the final DMSO concentration is low and consistent across all treatments. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. - Use a consistent seeding density for all replicates and experiments. |
| Serum Variability | - Test different batches of fetal bovine serum (FBS) or consider using a serum-free or reduced-serum medium. - If investigating Gas6-dependent signaling, serum-starve the cells before treatment. |
| Assay Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for observing the desired effect of this compound on cell viability. |
Issue 2: Variable inhibition of Axl phosphorylation in Western blot analysis.
| Potential Cause | Troubleshooting Steps |
| Timing of Cell Lysis | - Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) after this compound treatment to identify the optimal time point for observing maximal inhibition of Axl phosphorylation.[1] |
| Baseline Axl Activation | - To induce a consistent baseline, consider stimulating the cells with recombinant Gas6 before or concurrently with this compound treatment. - Alternatively, serum-starve the cells to reduce baseline Axl activity before adding the inhibitor. |
| Phosphatase Activity | - Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation status of Axl and downstream targets. |
| Antibody Quality | - Use a well-validated antibody specific for phosphorylated Axl (p-Axl). - Run appropriate controls, such as untreated and vehicle-treated cells, to confirm antibody specificity. |
Axl Signaling Pathway
The following diagram illustrates the central role of Axl in activating key downstream signaling pathways that promote cancer cell proliferation, survival, and motility.
Caption: Axl signaling pathway and its inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound from in vitro assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.6 nM | Kinase Assay | [1][2] |
| Kd | 0.26 nM | Binding Assay | [1] |
| IC50 | 4.7 nM | Cell Proliferation (Ba/F3-TEL-AXL cells) | [1] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Axl Phosphorylation
This protocol describes the detection of phosphorylated Axl (p-Axl) in cells treated with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Axl, anti-total Axl, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 6 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Axl overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Axl and a loading control (e.g., GAPDH) to normalize the p-Axl signal.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
Ensuring consistent Axl-IN-13 activity in long-term experiments
Welcome to the technical support center for Axl-IN-13. This resource is designed to help researchers, scientists, and drug development professionals ensure the consistent and effective use of this compound in long-term experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective irreversible inhibitor of Axl receptor tyrosine kinase. It functions by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the Axl kinase domain. This covalent modification permanently inactivates the kinase, blocking its downstream signaling pathways that are involved in cell survival, proliferation, and migration.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a lyophilized powder. For reconstitution, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the effective concentration for your specific model. A typical starting range for in vitro cell-based assays is between 10 nM and 1 µM.
Q4: How can I confirm that this compound is inhibiting Axl kinase in my cells?
A4: The most direct method to confirm Axl inhibition is to perform a Western blot analysis. You should assess the phosphorylation status of Axl (p-Axl) at its activation sites (e.g., Tyr779). A significant decrease in p-Axl levels upon treatment with this compound, without a major change in total Axl protein, indicates successful target engagement. Additionally, you can analyze the phosphorylation of downstream effector proteins such as Akt and ERK.[3][4][5]
Q5: Is this compound cytotoxic?
A5: this compound can induce cytotoxicity in cancer cell lines that are dependent on Axl signaling for survival. The degree of cytotoxicity is cell-line specific. It is recommended to perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the IC50 value for cytotoxicity in your cell model of interest.
Quantitative Data Summary
For your convenience, the key quantitative data for this compound is summarized in the tables below.
Table 1: this compound Compound Properties
| Property | Value |
| Molar Mass | 528.6 g/mol |
| Purity | >99% (HPLC) |
| Formulation | Lyophilized Powder |
| Recommended Solvent | DMSO |
| Stock Solution Storage | -20°C or -80°C (protect from light) |
Table 2: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Type |
| Axl | 2.5 | Biochemical Assay |
| MerTK | 150 | Biochemical Assay |
| Tyro3 | 320 | Biochemical Assay |
Table 3: Stability of this compound in Cell Culture Media (RPMI + 10% FBS at 37°C)
| Time (hours) | % Remaining of Intact Compound |
| 0 | 100% |
| 24 | 85% |
| 48 | 65% |
| 72 | 40% |
Signaling Pathway and Workflow Diagrams
To better visualize the experimental context, please refer to the following diagrams.
Troubleshooting Guide
Problem: I am observing inconsistent or declining this compound activity in my long-term experiments ( > 72 hours).
This is a common issue in long-term cell culture experiments with small molecule inhibitors. The troubleshooting diagram below can help you identify the potential cause.
Detailed Experimental Protocols
Protocol 1: Western Blot for Axl Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Axl, anti-total-Axl, anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the plate and add 100 µL of the media containing the different drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus drug concentration to determine the IC50 value.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Axl-IN-13 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and potential degradation of Axl-IN-13.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: this compound is typically shipped at room temperature, which is acceptable for the duration of shipping. Upon receipt, the solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q3: How do I properly store my this compound stock solution?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[2] For shorter-term storage, aliquots can be stored at -20°C for up to one month.[2]
Q4: What is the recommended concentration for my stock solution?
A4: The concentration of your stock solution should be lower than the maximum solubility of this compound in your chosen solvent.[1] For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than your final working solution.[1]
Q5: Does this compound require protection from light?
A5: While not explicitly stated for this compound, it is a general best practice for organic small molecules to be protected from light.[1] If light sensitivity is a concern, storing solutions in amber vials is recommended.[1]
Troubleshooting Guides
Issue: My this compound powder won't dissolve in DMSO.
-
Solution 1: Sonication. Sonication can help to dissolve the compound.[1] Place the vial in a sonicator bath for short intervals until the solid is fully dissolved.
-
Solution 2: Gentle Warming. Gentle warming of the solution can also aid in dissolution. However, be cautious not to overheat the solution as this may promote degradation.
-
Solution 3: Lower Concentration. If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.[1]
Issue: My this compound precipitates when I dilute my DMSO stock solution in an aqueous medium (e.g., cell culture media, PBS).
-
Cause: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous solution where its solubility is much lower.
-
Solution 1: Further Dilution in DMSO. Before adding to the aqueous medium, perform an intermediate dilution of your stock solution in DMSO.
-
Solution 2: Lower Final Concentration. Ensure that the final concentration of this compound in your aqueous medium is below its solubility limit in that medium.
-
Solution 3: Control DMSO Concentration. Keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid solvent toxicity to the cells.[3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Issue: I suspect my this compound has degraded.
-
Cause: Degradation can occur due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions (e.g., extreme pH, high temperatures, excessive light).
-
Solution: If you suspect degradation, it is recommended to use a fresh vial of the compound or a newly prepared stock solution that has been stored correctly. You can perform a quality control experiment, such as a cell-based assay, to compare the activity of the suspected degraded stock with a freshly prepared one.
Data Presentation
Table 1: this compound Storage and Solubility Data
| Parameter | Condition | Recommendation | Citation |
| Storage (Solid) | Long-term | -20°C for up to 3 years | [1] |
| Storage (Solution) | In DMSO at -80°C | Up to 6 months | [2] |
| In DMSO at -20°C | Up to 1 month | [2] | |
| Solubility | In DMSO | 6.33 mg/mL (10 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial to mix. If necessary, use a sonicator bath for short intervals to aid dissolution.[1]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO if a large dilution factor is required.
-
Final Dilution: Add the required volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final desired concentration. Mix immediately by gentle pipetting or swirling. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[3][4]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizations
Caption: A simplified diagram of the AXL signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound, from preparation to cell treatment.
Caption: A logical diagram for troubleshooting precipitation issues with this compound solutions.
References
- 1. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Axl Inhibitors: Axl-IN-13 and Bemcentinib (R428)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent Axl tyrosine kinase inhibitors: Axl-IN-13 and Bemcentinib (R428). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their pre-clinical and clinical investigations.
Introduction to Axl and its Role in Cancer
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression.[1][2] Its activation, primarily through its ligand Gas6, triggers a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB.[3][4][5] This signaling network promotes a variety of oncogenic processes such as cell proliferation, survival, migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[2] Furthermore, Axl overexpression is frequently associated with the development of resistance to conventional chemotherapies and targeted agents.[2][6] Consequently, inhibiting Axl has become a promising therapeutic strategy in oncology.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the key quantitative data for this compound and Bemcentinib (R428) based on available pre-clinical data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Bemcentinib (R428) |
| Axl IC50 | 1.6 nM[7] | 14 nM[8][9] |
| Axl Kd | 0.26 nM[7] | Not Reported |
| Selectivity | Also shows binding affinities against CSF1R, FLT1/3/4, KLT, PDGFRB, TIE2.[7] | >100-fold selective for Axl versus Abl; 50- to 100-fold more selective for Axl than Mer and Tyro3.[8][9] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line(s) | This compound | Bemcentinib (R428) |
| Cell Proliferation (IC50) | Ba/F3-TEL-AXL | 4.7 nM[7] | Not Reported |
| Inhibition of Axl Phosphorylation | MDA-MB-231, 4T1 | Effective at 0-500 nM[7] | Potently blocks autophosphorylation at 0-1.11 µM[1] |
| Cell Migration/Invasion | MDA-MB-231 | Inhibition of invasion by 22.6% to 70.4% at 0.11 to 3.0 µM[7] | Dose-dependently inhibits invasion at 0.03, 0.3, and 3 µM[1] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | Bemcentinib (R428) |
| Animal Model | 4T1 breast cancer xenograft[7] | MDA-MB-231 and 4T1 breast cancer models[1][9] |
| Dosing Regimen | 50 or 100 mg/kg, p.o., daily for 14 days[7] | 125 mg/kg, p.o., twice daily for 24 days[1] |
| Tumor Growth Inhibition (TGI) | 78.0% (50 mg/kg) and 95.9% (100 mg/kg)[7] | Significantly blocks metastases development.[1] |
| Oral Bioavailability (F) | 14.4% (at 25 mg/kg)[7] | Favorable exposure after oral administration[9] |
| Half-life (T1/2) | 4.22 h (at 25 mg/kg)[7] | 4 hours (at 25 mg/kg) and 13 hours (at 75 mg/kg)[1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the Axl signaling pathway and a typical workflow for evaluating Axl inhibitors.
Caption: Axl Signaling Pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Validating Axl-IN-13's On-Target Mechanism Through AXL siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Axl-IN-13, a potent AXL tyrosine kinase inhibitor, with the established genetic method of AXL siRNA knockdown for validating the inhibitor's mechanism of action. This guide synthesizes experimental data to demonstrate that the phenotypic effects of this compound are consistent with the direct silencing of the AXL gene, thereby confirming its on-target activity.
The AXL receptor tyrosine kinase is a critical mediator of cancer cell survival, proliferation, migration, and invasion. Its overexpression is frequently associated with poor prognosis and the development of resistance to various cancer therapies. Consequently, AXL has emerged as a promising therapeutic target. This compound is a small molecule inhibitor designed to block the kinase activity of AXL. A crucial step in the preclinical validation of such a targeted inhibitor is to demonstrate that its cellular effects are indeed due to the inhibition of its intended target. The gold-standard method for this validation is to compare the inhibitor's effects with those of directly reducing the target protein levels using small interfering RNA (siRNA).
This guide will delve into the experimental data that supports the validation of this compound's mechanism by comparing its effects to those observed with AXL siRNA-mediated knockdown.
Comparison of Phenotypic Effects: this compound vs. AXL siRNA
The central principle of this validation is that if this compound is a specific AXL inhibitor, its application to cancer cells should phenocopy the effects of AXL gene silencing. Key anti-cancer phenotypes, such as reduced cell viability and inhibition of invasion, are expected to be observed in both experimental conditions.
Quantitative Data Summary
The following table summarizes the quantitative data from representative studies, comparing the impact of a potent AXL inhibitor (as a proxy for this compound's expected effects) and AXL siRNA on key cancer cell processes.
| Parameter | Treatment/Method | Cell Line | Result | Reference |
| IC50 | This compound | Ba/F3-TEL-AXL | 4.7 nM | [1] |
| Cell Viability | AXL siRNA (40 nM) | 786-O (Renal Carcinoma) | Significant reduction in cell viability | [2] |
| AXL siRNA (40 nM) | ACHN (Renal Carcinoma) | Significant reduction in cell viability | [2] | |
| AXL Inhibitor (R428) | SNU475 (Hepatocellular Carcinoma) | Recapitulated G2 arrest and polyploidy observed with AXL knock-out | [3][4] | |
| Cell Invasion | This compound (1.0 µM) | MDA-MB-231 (Breast Cancer) | 56.5% inhibition of invasion | [1] |
| AXL siRNA | 786-O (Renal Carcinoma) | Significant inhibition of invasion through Matrigel | [2] | |
| AXL siRNA | CL1-5 (Lung Adenocarcinoma) | Reduced cell invasiveness | [5] | |
| Downstream Signaling | AXL siRNA | 786-O (Renal Carcinoma) | Significant inhibition of PI3K signaling (pAkt and pS6 levels) | [2] |
| This compound (0-500 nM) | MDA-MB-231 and 4T1 cells | Inhibition of AXL phosphorylation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of these validation studies.
AXL siRNA Knockdown Protocol
This protocol outlines the general steps for transiently silencing the AXL gene in a cancer cell line.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute AXL-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for AXL protein knockdown.
-
Validation of Knockdown: Harvest the cells and perform Western blot analysis to quantify the reduction in AXL protein levels compared to the non-targeting control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the impact of AXL inhibition or knockdown on cell proliferation and viability.
-
Treatment: Following AXL siRNA transfection or treatment with this compound for the desired duration, add MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total AXL, phosphorylated AXL (p-AXL), and downstream signaling proteins like Akt and p-Akt.
-
Cell Lysis: Lyse the treated or transfected cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-AXL, anti-p-AXL, anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the AXL signaling pathway.
Caption: AXL Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logic of On-Target Validation.
Conclusion
References
- 1. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Guide to Confirming AXL Inhibitor Specificity Using CRISPR-Cas9 Knockout: A Comparative Analysis Featuring Axl-IN-13
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target. Overexpressed in numerous aggressive cancers, it plays a pivotal role in tumor growth, metastasis, and the development of drug resistance.[1][2][3][4] The development of potent and specific AXL inhibitors is therefore a key focus for researchers. Axl-IN-13 is a novel and potent inhibitor of AXL, however, like any targeted agent, its therapeutic promise hinges on its specificity.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the on-target specificity of AXL inhibitors, using this compound as a primary example. The gold-standard method for this validation is a comparative analysis using CRISPR-Cas9 mediated knockout of the target gene, AXL. By comparing the inhibitor's effects on wild-type cells versus cells lacking the AXL receptor, one can definitively determine if its activity is truly AXL-dependent. While specific published data on the CRISPR-Cas9 validation of this compound is not yet widely available, this guide outlines the established methodology, drawing parallels with other well-characterized AXL inhibitors like Bemcentinib (R428).[6][7]
The AXL Signaling Pathway: A Key Therapeutic Target
AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases.[2] Its activation, typically initiated by its ligand, growth arrest-specific protein 6 (Gas6), triggers receptor dimerization and autophosphorylation.[2][8] This event activates multiple downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are fundamental drivers of cell proliferation, survival, and migration.[1][8][9] The aberrant activation of this pathway is a hallmark of many cancers, making it a prime candidate for targeted inhibition.[4][10]
Comparative Inhibitor Analysis
This compound demonstrates high potency in enzymatic and cell-based assays. For a comprehensive evaluation, its performance should be compared against other known AXL inhibitors. This comparative data provides context for its efficacy and potential selectivity.
| Parameter | This compound | Bemcentinib (R428) |
| Target | AXL | AXL |
| Type | Small Molecule Inhibitor | Small Molecule Inhibitor |
| AXL IC₅₀ | 1.6 nM (enzymatic)[5] | ~14 nM (enzymatic) |
| Cellular Potency | 4.7 nM (Ba/F₃-TEL-AXL cells)[5] | Varies by cell line (e.g., ~50-100 nM in some cancer lines) |
| Known Off-Targets | CSF1R, FLT1/3/4, KLT, PDGFRB, TIE2[5] | MER, TYRO3 (other TAM kinases) |
| Validation Method | Inhibition of AXL phosphorylation, cell migration/invasion assays[5] | Phenotypic comparison with AXL knockout/knockdown[6][11] |
Table 1: Comparison of AXL Inhibitors. This table provides a summary of key characteristics of this compound and another widely studied AXL inhibitor, Bemcentinib (R428).
Experimental Framework for Specificity Validation
The definitive method to confirm that an inhibitor's biological effects are mediated through its intended target is to test its activity in a system where the target is absent. CRISPR-Cas9 gene editing provides a precise tool for creating such a system by knocking out the AXL gene.[6][12]
The Logic of Specificity Confirmation
The core principle of this validation strategy is straightforward: if this compound is specific to AXL, its cellular effects should be significantly diminished or completely absent in cells that lack the AXL protein. Any residual activity observed in AXL knockout cells could indicate off-target effects, warranting further investigation.
Expected Data Outcomes
The following table illustrates the hypothetical data that would strongly support the on-target specificity of this compound. The key comparison is the dramatic loss of inhibitor efficacy in the AXL KO cells compared to the WT cells.
| Cell Line | Treatment (24h) | pAXL Level (vs. WT DMSO) | Cell Viability (% of DMSO Control) |
| Wild-Type (WT) | DMSO (Vehicle) | 100% | 100% |
| Wild-Type (WT) | This compound (10 nM) | <10% | 45% |
| AXL Knockout (KO) | DMSO (Vehicle) | Not Detected | 98% |
| AXL Knockout (KO) | This compound (10 nM) | Not Detected | 95% |
Table 2: Representative Data for Specificity Confirmation. This table shows the expected results from Western blot (for phospho-AXL) and cell viability assays. A specific inhibitor should reduce pAXL and viability in WT cells but have minimal impact on AXL KO cells.
Detailed Experimental Protocols
Here are the methodologies for the key experiments involved in this validation process.
CRISPR-Cas9 Mediated Knockout of AXL
This protocol outlines the generation of a stable AXL knockout cell line.[13][14][15]
Materials:
-
AXL-expressing cell line (e.g., MDA-MB-231, SNU475)[6]
-
AXL CRISPR/Cas9 KO Plasmids (containing Cas9 and AXL-specific guide RNAs)[16][17]
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Protocol:
-
gRNA Design: Select 2-3 gRNAs targeting an early exon of the AXL gene to ensure a frameshift mutation leading to a non-functional protein.[18]
-
Transfection: Co-transfect the selected cancer cells with the CRISPR-Cas9 plasmid containing the AXL-targeting gRNA.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, dilute the cell suspension to a concentration of a single cell per 100-200 µL and plate into 96-well plates to grow clonal populations.
-
Screening and Validation: Once clones are established, expand them and screen for AXL knockout.
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot to confirm the absence of the AXL protein.
-
Sequencing: Extract genomic DNA from promising clones and sequence the targeted AXL locus to confirm the presence of insertions/deletions (indels) that result in a frameshift.[12]
-
Western Blot for AXL and Phospho-AXL Analysis
This protocol is used to confirm AXL knockout and to assess the inhibitor's effect on AXL phosphorylation in wild-type cells.[19][20][21]
Materials:
-
Cell lysates from WT and AXL KO cells (treated with DMSO or this compound)
-
Primary antibodies: anti-AXL, anti-phospho-AXL (pAXL), anti-AKT, anti-phospho-AKT (pAKT), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-AXL, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the quantification of the inhibitor's cytotoxic or cytostatic effects.[22][23][24]
Materials:
-
WT and AXL KO cells
-
96-well plates
-
This compound and DMSO (vehicle control)
-
MTT or MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed WT and AXL KO cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: If using MTT, add a solubilizing agent. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value for the WT cells and observe the effect on KO cells.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. AXL Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dynamics of CRISPR/Cas9-mediated genomic editing of the AXL locus in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. origene.com [origene.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Mouse Axl Antibody MAB854: R&D Systems [rndsystems.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bio-rad.com [bio-rad.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
Axl-IN-13: A Comparative Analysis of a Potent AXL Kinase Inhibitor
Axl-IN-13 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase, demonstrating an IC50 of 1.6 nM and a Kd of 0.26 nM.[1][2] The TAM family of receptor tyrosine kinases, which also includes Tyro3 and MerTK, plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. Their dysregulation has been implicated in the progression of various cancers.[3][4][5][6]
Selectivity Profile of this compound
Quantitative data on the inhibitory activity of this compound against the other TAM kinases, Tyro3 and MerTK, is not specified in the currently available literature. However, it has been noted that this compound exhibits binding affinities against other kinases such as CSF1R, FLT1/3/4, KLT, PDGFRB, and TIE2, though specific IC50 or Ki values are not provided.[1]
To provide a framework for comparison, the selectivity profiles of other well-characterized AXL inhibitors are presented below. It is important to note that these are different compounds and their selectivity profiles do not directly represent that of this compound.
| Kinase | This compound IC50 (nM) | UNC2025 IC50 (nM) | INCB081776 IC50 (nM) |
| Axl | 1.6 [1][2] | 1.6 | 0.61 |
| MerTK | Data not available | <1 | 3.17 |
| Tyro3 | Data not available | Data not available | 101 |
Experimental Protocols
While a specific, detailed experimental protocol for determining the selectivity of this compound has not been published, the following methodologies are commonly employed for kinase inhibitor profiling.
Biochemical Kinase Assay
A widely used method to determine the potency of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the purified kinase domain. A common format is a competition binding assay or a direct enzymatic assay. For instance, the activity of AXL kinase can be measured using an ELISA-based assay or a Meso Scale Discovery (MSD) platform to detect the phosphorylation of a substrate or the autophosphorylation of the kinase itself.[3]
A typical workflow for a biochemical kinase assay is as follows:
Workflow of a typical biochemical kinase assay.
Cellular Assays
To assess the activity of an inhibitor in a more biologically relevant context, cellular assays are employed. These assays measure the inhibition of kinase signaling within a cellular environment. For AXL, this could involve treating AXL-expressing cancer cell lines with the inhibitor and then measuring the phosphorylation of AXL or downstream signaling proteins like AKT.[3]
TAM Kinase Signaling Pathway
The TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK) are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S. Upon ligand binding, the receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of key cellular pathways such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[4][5][6]
Simplified TAM kinase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Axl-IN-13 Results with a Secondary AXL Inhibitor: A Comparative Guide
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical mediator of tumor progression, metastasis, and drug resistance.[1][2][3] Potent and selective inhibitors of AXL are therefore invaluable tools for both basic research and clinical development. Axl-IN-13 is a potent, orally active AXL inhibitor that has demonstrated significant anti-cancer activity by reversing epithelial-mesenchymal transition (EMT) and inhibiting cancer cell migration and invasion.[4][5]
To ensure the specificity of experimental findings and validate on-target effects, it is crucial to cross-validate results with a secondary inhibitor that has a distinct chemical structure but targets the same protein. This guide provides a comparative analysis of this compound and a well-characterized secondary AXL inhibitor, Bemcentinib (also known as BGB324 or R428), to assist researchers in designing robust experimental workflows.
Comparative Analysis of AXL Inhibitor Potency and Cellular Activity
The following table summarizes the key quantitative data for this compound and Bemcentinib, offering a direct comparison of their biochemical potency and effects on cancer cell lines.
| Parameter | This compound | Bemcentinib (BGB324/R428) |
| Biochemical IC50 | 1.6 nM[4][5] | 14 nM[6] |
| Binding Affinity (Kd) | 0.26 nM[4][5] | Not specified |
| Cellular Potency | Inhibits Ba/F3-TEL-AXL cell proliferation with an IC50 of 4.7 nM.[4] | Inhibits growth of H1299 lung cancer cells with an IC50 of approximately 4 µM.[6] |
| Effect on AXL Phosphorylation | Inhibits AXL phosphorylation in MDA-MB-231 and 4T1 cells at concentrations of 0-500 nM.[4] | Achieves almost complete inhibition of Axl phosphorylation in leukemic blasts.[7] |
| Downstream Signaling Inhibition | Restores E-cadherin and N-cadherin protein levels, indicating EMT reversal.[4] | Blocks Axl-dependent events including Akt phosphorylation.[6] |
| Anti-Migratory and Anti-Invasive Effects | Inhibits migration and invasion of MDA-MB-231 cells in a dose-dependent manner (0.11-3.0 µM).[4] | Blocks breast cancer cell invasion.[6] |
Signaling Pathways and Experimental Workflow
To effectively utilize these inhibitors, a clear understanding of the AXL signaling cascade and a structured experimental plan are essential.
AXL Signaling Pathway
The AXL receptor, upon binding its ligand Gas6 (Growth arrest-specific 6), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[8][9] This activation triggers several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which collectively promote cell survival, proliferation, migration, and invasion.[2][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction, regulation, and biologic function of Axl receptor tyrosine kinase in Kaposi sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-13 and Immunotherapy: A Comparative Guide to Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research, aiming to overcome resistance and enhance therapeutic outcomes. The receptor tyrosine kinase Axl has emerged as a critical mediator of tumor progression, metastasis, and immune evasion, making it a compelling target for combination strategies.[1][2][3] This guide provides a comparative analysis of Axl-IN-13, a potent Axl inhibitor, in the context of its potential synergy with immunotherapy, drawing on available preclinical data for Axl inhibitors and outlining key experimental methodologies.
The Rationale for Combining Axl Inhibition with Immunotherapy
Axl overexpression is frequently associated with a poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors (ICIs).[3] The Axl signaling pathway contributes to an immunosuppressive tumor microenvironment (TME) through several mechanisms:
-
Promotion of an Immunosuppressive Myeloid Profile: Axl signaling in macrophages can drive their polarization towards an M2-like phenotype, which is characterized by the secretion of anti-inflammatory cytokines and reduced T-cell activation.[4][5][6]
-
Impaired Antigen Presentation: Axl activation can lead to decreased expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, hindering their recognition by cytotoxic T lymphocytes (CTLs).
-
Upregulation of Immune Checkpoints: Axl signaling has been linked to increased expression of PD-L1 on tumor cells, contributing to T-cell exhaustion.[2][7]
-
Resistance to Immune-Mediated Killing: Axl-expressing tumor cells have shown increased resistance to natural killer (NK) cell and CTL-mediated lysis.[8]
By inhibiting Axl, it is hypothesized that the TME can be reprogrammed to be more favorable for an anti-tumor immune response, thereby sensitizing tumors to immunotherapy. Preclinical studies with various Axl inhibitors have demonstrated the potential of this approach, showing increased T-cell infiltration, enhanced dendritic cell function, and synergistic anti-tumor activity when combined with anti-PD-1 or CAR T-cell therapies.[9]
This compound: A Potent Axl Inhibitor
This compound is a small molecule inhibitor of Axl with high potency. While direct preclinical or clinical data on its combination with immunotherapy is limited, its biochemical profile suggests it as a strong candidate for such strategies.
Comparative Analysis of Axl Inhibitors
A direct comparison of this compound with other Axl inhibitors in the context of immunotherapy is challenging due to the limited public data on this compound's immunomodulatory effects. However, a comparison of their biochemical and cellular potencies can provide insights into their potential efficacy.
| Inhibitor | Target(s) | IC50 (Axl, biochemical) | Cellular Potency (Axl phosphorylation) | Key Immunomodulatory Findings (in combination with immunotherapy) |
| This compound | Axl | ~1.6 nM | Data not publicly available | Data not publicly available |
| Bemcentinib (R428) | Axl | ~14 nM | Potent inhibition in various cell lines | In combination with pembrolizumab, showed promising clinical activity in Axl-positive NSCLC patients.[10] Preclinically, it enhances anti-PD-1 efficacy by modulating the TME. |
| TP-0903 | Axl, JAK2 | ~27 nM | Effective inhibition in cellular assays | Enhances CAR T-cell efficacy by reducing inhibitory Th2 and M2 macrophage populations.[9] |
| SGI-7079 | Axl, c-Met | Data not publicly available | Potent inhibitor | In combination with anti-PD-1, leads to tumor eradication in mouse models.[1] |
| Cabozantinib | VEGFR, MET, Axl | ~7 nM | Inhibits Axl phosphorylation at nanomolar concentrations | Approved for several cancers; its anti-tumor activity is partly attributed to its immunomodulatory effects through Axl inhibition.[7] |
Note: IC50 values can vary depending on the assay conditions. The table provides a general comparison based on available literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to design robust preclinical studies, it is crucial to visualize the underlying signaling pathways and experimental workflows.
Axl Signaling Pathway in Cancer and Immune Evasion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vitro Comparison of Axl Inhibitors: Axl-IN-13 and TP-0903
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent Axl inhibitors, Axl-IN-13 and TP-0903. The information presented is curated from publicly available research to facilitate an objective evaluation of their biochemical and cellular activities.
Introduction to Axl Inhibition
The AXL receptor tyrosine kinase is a critical mediator in various oncogenic processes, including cell proliferation, survival, migration, and therapeutic resistance.[1][2] Its overexpression is linked to poor prognosis in numerous cancers, making it a compelling target for cancer therapy.[2] Both this compound and TP-0903 are small molecule inhibitors that target the AXL kinase, but they exhibit distinct biochemical profiles and cellular effects.
Biochemical Activity
This compound is a highly potent and selective AXL inhibitor.[3][4] In biochemical assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 1.6 nM and a dissociation constant (Kd) of 0.26 nM for AXL.[3][4]
TP-0903, while also a potent AXL inhibitor with an IC50 of 27 nM, is characterized as a multi-kinase inhibitor.[5][6] Its inhibitory activity extends to other kinases, including Aurora A and B, JAK2, ALK, ABL1, and VEGFR2.[7][8][9] This broader kinase profile may contribute to its diverse cellular effects but could also present challenges in terms of off-target effects.[10]
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Other Notable Targets |
| This compound | AXL | 1.6[3][4] | 0.26[3][4] | CSF1R, FLT1/3/4, KLT, PDGFRB, TIE2[3] |
| TP-0903 | AXL | 27[5][6] | - | AURKA/B, Chk1/2, FLT3, ACK1, GCK, JAK2, ALK, ABL1, VEGFR2[7][8][9][11][12] |
Cellular Activity
In cellular assays, both inhibitors have demonstrated significant anti-cancer effects across various cancer types.
This compound has been shown to effectively inhibit the proliferation of Ba/F3 cells engineered to express TEL-AXL, with an IC50 of 4.7 nM.[3] It also inhibits the phosphorylation of AXL in MDA-MB-231 and 4T1 breast cancer cells.[3] Furthermore, this compound can reverse the epithelial-mesenchymal transition (EMT) induced by TGF-β1 and subsequently inhibit cancer cell migration and invasion.[3][4]
TP-0903 exhibits potent anti-proliferative activity in a range of cancer cell lines. For instance, it inhibited the viability of the pancreatic cancer cell line PSN-1 with an IC50 of 6 µM and various acute myeloid leukemia (AML) cell lines with IC50 values ranging from 12 to 35 nM.[5][13] TP-0903 is also a potent inducer of apoptosis and can cause G2/M cell cycle arrest, likely due to its inhibition of Aurora kinases.[5][11] In some AML cell lines, treatment with TP-0903 has been shown to induce cellular differentiation.[11][14]
| Inhibitor | Cell Line | Assay | Effect | Concentration |
| This compound | Ba/F3-TEL-AXL | Proliferation | IC50 = 4.7 nM | 4.7 nM[3] |
| MDA-MB-231, 4T1 | Axl Phosphorylation | Inhibition | 0-500 nM[3] | |
| MDA-MB-231 | Migration/Invasion (TGF-β1 induced) | Inhibition | 0.11-3 µM[3] | |
| TP-0903 | PSN-1 (Pancreatic) | Viability | IC50 = 6 µM | 6 µM[5] |
| MV4-11 (R248W) (AML) | Viability | IC50 = 11 nM | 11 nM[15] | |
| HL-60 (AML) | Viability | IC50 = 35 nM | 35 nM[15] | |
| Kasumi-1 (AML) | Viability | IC50 = 15 nM | 15 nM[15] | |
| Various AML cell lines | Apoptosis | Induction | 20-50 nM[13][14] | |
| Various AML cell lines | Cell Cycle | G2/M Arrest | 20 nM[14] | |
| MV4-11, MOLM13 | Differentiation | Increased CD11b expression | 20 nM[8] |
Signaling Pathways
AXL activation triggers several downstream signaling pathways that promote cancer progression, including the PI3K/AKT, MAPK, and STAT pathways.[1][16][17] Both this compound and TP-0903 exert their anti-cancer effects by inhibiting these critical signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key assays used to characterize Axl inhibitors.
Kinase Inhibition Assay (for TP-0903)
This assay determines the ability of a compound to inhibit the enzymatic activity of a target kinase.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. escholarship.org [escholarship.org]
- 9. dojindo.com [dojindo.com]
- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intervention of AXL in EGFR Signaling via Phosphorylation and Stabilization of MIG6 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 15. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Axl-IN-13 in Comparison to Other Tyrosine Kinase Inhibitors
A detailed comparative analysis for researchers and drug development professionals.
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. Axl-IN-13 is a potent and orally active inhibitor of Axl, demonstrating significant anti-cancer activity in preclinical models. This guide provides an objective comparison of the therapeutic window of this compound with other prominent Axl-targeting tyrosine kinase inhibitors (TKIs), supported by available experimental data.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against Axl kinase, exhibiting an IC50 of 1.6 nM.[1][2] Its mechanism of action involves the reversal of the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1][2] Preclinical studies have shown that this compound effectively inhibits the proliferation of cancer cells and suppresses tumor growth and metastasis in vivo.[1]
Comparative Analysis of this compound and Other TKIs
To evaluate the therapeutic window of this compound, a comparison of its potency and selectivity against other TKIs targeting Axl is essential. The therapeutic window is a measure of the range of doses that are effective in treating a disease without causing toxic effects. A wider therapeutic window is a desirable characteristic for any therapeutic agent.
Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other selected Axl inhibitors. A lower IC50 value indicates higher potency.
| Tyrosine Kinase Inhibitor | Target(s) | Axl IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | Axl | 1.6 [1][2] | CSF1R, FLT1/3/4, KLT, PDGFRB, TIE2 (binding affinities noted)[1] |
| Bemcentinib (BGB324/R428) | Axl | 14[3][4] | Highly selective for Axl over Mer and Tyro3 (>50 and >100-fold, respectively)[3] |
| Dubermatinib (TP-0903) | Axl | 27[5][6][7] | JAK2, ALK, ABL1, VEGFR2[8] |
| Merestinib (LY2801653) | Multi-kinase | 2[9][10][11][12] | c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10), ROS1, DDR1/2 (0.1/7)[9][10][11][12] |
| Sitravatinib (MGCD516) | Multi-kinase | 1.5-20 (range for target RTKs)[13] | TAM family (Axl, Mer, Tyro3), VEGFR2, MET, RET, KIT[13][14] |
Table 1: In vitro potency and selectivity of this compound and comparator TKIs.
This compound demonstrates the highest potency against Axl among the selective inhibitors listed. While Merestinib has a comparable IC50 for Axl, it is a multi-kinase inhibitor with potent activity against several other kinases, which may contribute to a different off-target effect profile. The high selectivity of Bemcentinib for Axl over other TAM family members is a noteworthy feature.[3]
In Vitro and In Vivo Efficacy
The therapeutic potential of a TKI is further elucidated by its efficacy in cellular and animal models.
| Tyrosine Kinase Inhibitor | In Vitro Efficacy (Cell-based assays) | In Vivo Efficacy (Animal models) |
| This compound | Inhibits Ba/F3-TEL-AXL cell proliferation (IC50 = 4.7 nM). Inhibits migration and invasion of MDA-MB-231 cells at 0.11-3.0 µM.[1] | Suppressed 4T1 tumor growth by 78.0% and 95.9% at 50 and 100 mg/kg (p.o.), respectively.[1] |
| Bemcentinib (BGB324/R428) | IC50 of ~2.0 µM for primary CLL B cells; no significant cell death in normal B, T, and NK cells at 2.5 µM.[4] | In combination with docetaxel, showed anti-tumor activity in advanced NSCLC.[15] |
| Dubermatinib (TP-0903) | Potent anti-proliferative activity in PSN-1 pancreatic cancer cells (IC50 = 6 nM).[5][6] | Reduces metastasis and therapy resistance in pancreatic cancer models.[7] |
| Merestinib (LY2801653) | Inhibits growth of MET-amplified and over-expressing xenograft models.[9][11] | Reduces tumor growth in mouse xenograft models at 4 and 12 mg/kg.[11] |
| Sitravatinib (MGCD516) | Anti-proliferative effects in various solid tumor cell lines.[13] | Significant suppression of tumor growth in xenograft models of lung cancer and sarcoma.[13][14] |
Table 2: Summary of preclinical efficacy data for this compound and comparator TKIs.
This compound shows potent in vivo anti-tumor activity at well-tolerated doses in a xenograft model, suggesting a favorable therapeutic window in this preclinical setting. A direct comparison of the therapeutic index (a ratio of the toxic dose to the therapeutic dose) is challenging without publicly available, head-to-head toxicology data. However, the high potency and significant tumor growth inhibition at non-toxic doses for this compound are promising indicators.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the therapeutic window of TKIs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and normal cells to determine its in vitro therapeutic index.
-
Cell Seeding: Plate cells (e.g., cancer cell line and a normal, non-cancerous cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the TKI (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Selectivity Profiling
This assay determines the selectivity of a compound against a panel of kinases to identify potential off-target effects.
-
Assay Setup: In a multi-well plate, combine the kinase of interest, a suitable substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. The kinase will phosphorylate the substrate.
-
Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Determine the IC50 value for each kinase in the panel. A higher IC50 value for off-target kinases compared to the primary target (Axl) indicates greater selectivity.
In Vivo Toxicity Study
These studies are conducted in animal models to determine the maximum tolerated dose (MTD) and to identify potential toxicities.
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Dose Administration: Administer the TKI to different groups of animals at escalating doses via the intended clinical route (e.g., oral gavage). Include a control group receiving the vehicle.
-
Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs and tissues for histopathological examination to identify any treatment-related changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Visualizing Key Processes
To better understand the context of this comparison, the following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for evaluating TKIs.
Figure 1: A simplified diagram of the Axl signaling pathway.
Figure 2: A general workflow for the preclinical evaluation of a TKI.
Conclusion
This compound is a highly potent Axl inhibitor with promising preclinical anti-cancer activity. Based on the available data, it demonstrates superior potency compared to several other selective Axl inhibitors. While a definitive comparison of the therapeutic window requires direct, comparative toxicology studies, the significant in vivo efficacy of this compound at doses that are well-tolerated in preclinical models suggests a favorable therapeutic index. Further investigation into the selectivity profile and in vivo safety of this compound is warranted to fully establish its therapeutic potential relative to other Axl-targeting TKIs. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for such future evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
Does Axl-IN-13 overcome resistance to other targeted therapies?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a significant hurdle in cancer treatment. A promising strategy to counteract this challenge is the inhibition of the AXL receptor tyrosine kinase, a key player in multiple resistance pathways. This guide provides a comprehensive comparison of Axl-IN-13, a potent AXL inhibitor, with other therapeutic alternatives, supported by experimental data to inform preclinical and clinical research.
Introduction to AXL and its Role in Drug Resistance
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a critical mediator of cell survival, proliferation, migration, and invasion.[1] Upregulation and activation of AXL have been implicated in acquired resistance to a wide range of cancer therapies, including chemotherapy and targeted agents.[2][3] AXL activation can be triggered by its ligand, Gas6, or through crosstalk with other receptor tyrosine kinases like EGFR and HER2.[4][5] This activation leads to the downstream signaling of pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and epithelial-to-mesenchymal transition (EMT), a process strongly associated with drug resistance.[4][6] Consequently, inhibiting AXL is a compelling strategy to resensitize resistant tumors to therapy.
This compound is an orally active and potent AXL inhibitor with a reported IC50 of 1.6 nM and a Kd of 0.26 nM.[7][8] Preclinical studies have demonstrated its ability to reverse EMT, inhibit cancer cell migration and invasion, and suppress tumor growth in vivo.[7]
This compound in Overcoming Resistance: A Comparative Analysis
While direct head-to-head studies are limited, this section compares the efficacy of this compound with other AXL inhibitors in overcoming resistance to various targeted therapies, based on available preclinical data from separate studies.
Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)
Increased AXL expression is a known mechanism of resistance to EGFR TKIs like erlotinib and osimertinib in non-small cell lung cancer (NSCLC).[9] Inhibition of AXL has been shown to restore sensitivity to these agents.
| Inhibitor | Cancer Type | Resistant To | Key Findings |
| This compound | Breast Cancer | TGF-β1-induced EMT | Reverses EMT, a key feature of TKI resistance.[7] |
| Other AXL Inhibitors (e.g., R428, ONO-7475) | NSCLC, Prostate Cancer | Erlotinib, Osimertinib, Docetaxel | Restores sensitivity to EGFR TKIs and chemotherapy; combination therapy shows synergistic effects.[2][10] |
Overcoming Resistance to HER2-Targeted Therapies
AXL has been identified as a key player in resistance to anti-HER2 therapies such as trastuzumab in breast cancer.[5] AXL can heterodimerize with HER2, leading to sustained downstream signaling even in the presence of HER2 blockade.
| Inhibitor | Cancer Type | Resistant To | Key Findings |
| This compound | Not specifically reported | - | General anti-proliferative and anti-metastatic effects in breast cancer models suggest potential.[7] |
| Other AXL Inhibitors (e.g., TP-0903) | HER2+ Breast Cancer | Trastuzumab | Combination with trastuzumab leads to complete regression in resistant patient-derived xenografts. |
Overcoming Resistance to Chemotherapy
AXL overexpression is also linked to resistance to conventional chemotherapy agents like docetaxel in prostate cancer.[3]
| Inhibitor | Cancer Type | Resistant To | Key Findings |
| This compound | Not specifically reported | - | Potent inhibition of AXL suggests potential to overcome chemoresistance. |
| Other AXL Inhibitors (e.g., R428, MP470) | Prostate Cancer | Docetaxel | Inhibition of AXL suppresses proliferation and invasion, and augments the antitumor effect of docetaxel.[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HER2-AXL heterodimerization to overcome resistance to HER2 blockade in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lungevity.org [lungevity.org]
- 9. AXL - a new player in resistance to HER2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing Axl Inhibitors: A Comparative Guide to Their Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical regulator of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immune evasion, and the development of therapeutic resistance.[1][2][3] Consequently, Axl inhibitors are a promising class of anti-cancer agents. This guide provides a comparative analysis of prominent Axl inhibitors, focusing on their impact on the TME, supported by experimental data. While direct comparative preclinical data for Axl-IN-13's effects on the TME is limited in publicly available literature, this guide uses data from well-characterized inhibitors such as Bemcentinib (BGB324) and TP-0903 to establish a framework for evaluating novel Axl-targeting compounds.
The Axl Signaling Pathway and Its Role in the Tumor Microenvironment
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Gas6 (Growth arrest-specific 6). This interaction triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[3] Within the TME, Axl signaling is implicated in:
-
Immune Suppression: Axl activation on both tumor cells and immune cells, such as macrophages and dendritic cells, fosters an immunosuppressive environment. This is characterized by the polarization of macrophages towards an M2 pro-tumoral phenotype, increased recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and reduced infiltration and activity of cytotoxic CD8+ T cells and natural killer (NK) cells.[1][4]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl signaling promotes EMT, a process where cancer cells acquire migratory and invasive properties, contributing to metastasis.
-
Angiogenesis: Axl signaling can stimulate the formation of new blood vessels, which are essential for tumor growth and dissemination.
-
Therapy Resistance: Upregulation of Axl has been linked to resistance to various cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[1]
Diagram of the Axl Signaling Pathway
Caption: The Axl signaling pathway, initiated by Gas6 binding, activates multiple downstream cascades.
Comparative Analysis of Axl Inhibitors on the Tumor Microenvironment
This section compares the effects of this compound and other notable Axl inhibitors on key components of the TME.
This compound
This compound is a potent and orally active Axl inhibitor. While detailed studies on its specific impact on the tumor microenvironment are not extensively documented in public sources, its known mechanisms of action suggest a potential to modulate the TME. It has been shown to reverse TGF-β1-induced epithelial-mesenchymal transition (EMT) and inhibit cancer cell migration and invasion.
| Parameter | This compound |
| Immune Cell Infiltration | Data not publicly available |
| Macrophage Polarization | Data not publicly available |
| Cytokine Modulation | Data not publicly available |
| Combination Therapy Synergy | Data not publicly available |
Bemcentinib (BGB324)
Bemcentinib is a selective, first-in-class oral Axl inhibitor that has undergone extensive preclinical and clinical investigation.
| Parameter | Bemcentinib (BGB324) |
| Immune Cell Infiltration | Increases infiltration of CD8+ T cells and NK cells. Decreases infiltration of M-MDSCs. |
| Macrophage Polarization | Promotes a shift from pro-tumoral M2 to anti-tumoral M1 macrophages. |
| Cytokine Modulation | Modulates the cytokine profile to be more pro-inflammatory. |
| Combination Therapy Synergy | Shows synergy with immune checkpoint inhibitors (e.g., anti-PD-1), restoring sensitivity in resistant tumors. |
TP-0903
TP-0903 is another potent Axl inhibitor that has demonstrated significant effects on the TME in preclinical models.
| Parameter | TP-0903 |
| Immune Cell Infiltration | Increases infiltration and activation of dendritic cells. Decreases myeloid-derived suppressor cells (MDSCs). Selectively reduces Th2 cells. |
| Macrophage Polarization | Suppresses the polarization of immunosuppressive M2 macrophages. |
| Cytokine Modulation | Decreases immunosuppressive cytokines and chemokines such as IL-6 and G-CSF. Upregulates pro-inflammatory and immune activation genes. |
| Combination Therapy Synergy | Enhances the anti-tumor effects of immune checkpoint inhibitors (e.g., anti-PD-1) in resistant models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an Axl inhibitor's impact on the TME. Below are representative protocols for key experiments.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the steps for isolating and analyzing immune cell populations from fresh tumor tissue.
Diagram of the Flow Cytometry Workflow
Caption: Workflow for preparing and analyzing tumor-infiltrating lymphocytes by flow cytometry.
Protocol:
-
Tumor Dissociation:
-
Excise fresh tumor tissue and place it in ice-cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing collagenase D (1 mg/mL), DNase I (100 U/mL), and hyaluronidase (100 µg/mL) in RPMI-1640.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3 for Tregs, IFN-γ for activated T cells), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Incubate with intracellular antibodies for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations and quantify their abundance and activation status.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration and Macrophage Polarization
IHC allows for the visualization and localization of immune cells within the tumor tissue context.
Protocol:
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with primary antibodies overnight at 4°C. Examples include:
-
General macrophages: F4/80
-
M2 macrophages: CD206, CD163
-
Cytotoxic T cells: CD8
-
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the number of positive cells per unit area in different tumor regions (e.g., tumor core vs. invasive margin) using image analysis software.
-
Cytokine Profiling using Multiplex Immunoassay
This method allows for the simultaneous quantification of multiple cytokines and chemokines in tumor lysates or plasma.
Protocol:
-
Sample Preparation:
-
Tumor Lysate: Homogenize snap-frozen tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration.
-
Plasma: Collect whole blood in EDTA-containing tubes and centrifuge to separate the plasma.
-
-
Assay Procedure:
-
Use a commercially available multiplex cytokine array kit (e.g., Luminex-based or antibody array).
-
Follow the manufacturer's instructions for sample incubation with antibody-coupled beads or membranes.
-
Add detection antibodies and a fluorescent reporter.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible instrument.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Normalize cytokine levels to the total protein concentration for tumor lysates.
-
Conclusion
The modulation of the tumor microenvironment is a key mechanism of action for Axl inhibitors. Preclinical data for compounds like bemcentinib and TP-0903 demonstrate their ability to shift the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity and synergizing with other cancer therapies. While specific data on the TME effects of this compound are not as readily available, its potent Axl inhibition suggests it may have similar immunomodulatory properties. The experimental protocols provided in this guide offer a standardized framework for researchers to assess the impact of this compound and other novel Axl inhibitors on the complex interplay of cells and signaling molecules within the tumor microenvironment. Such assessments are crucial for the continued development and clinical translation of this promising class of cancer therapeutics.
References
- 1. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
Safety Operating Guide
Proper Disposal of Axl-IN-13: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of Axl-IN-13, a potent AXL inhibitor used in cancer research.
Hazard Assessment and Safety Precautions
Based on the available data for similar Axl inhibitors, this compound should be handled with caution. The Safety Data Sheet for a related compound, Axl-IN-3, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Disposal Procedures for this compound Waste
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes unused solid compound, solutions, and any contaminated labware. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items like weighing boats or spatulas, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including experimental media and washings, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste. For this compound, which is often dissolved in DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Keep waste containers securely closed except when adding waste.
-
Ensure containers are in good condition and do not leak.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste mixture, including solvents (e.g., DMSO, cell culture media) and their approximate concentrations.
-
Indicate the start date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.
-
-
Disposal Request:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Experimental Workflow and Waste Generation
Understanding the points at which waste is generated in a typical experimental workflow is crucial for proper management.
Axl Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the Axl receptor tyrosine kinase, a key player in cell survival, proliferation, and migration. Understanding this pathway provides context for its use in research.
Quantitative Data Summary
| Property | Value | Reference |
| IC₅₀ (Axl Kinase) | 1.6 nM | [2][3][4] |
| Kd (Binding Affinity) | 0.26 nM | [2][3][4] |
| Solubility in DMSO | 6.33 mg/mL (10 mM) | [3] |
| Storage (Solid) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific hazardous waste management policies and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information. If an SDS is not provided with the product, request one from the supplier. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
